molecular formula C18H15N3O4S B6080545 AST 7062601

AST 7062601

カタログ番号: B6080545
分子量: 369.4 g/mol
InChIキー: QYYUAHHHRFEEOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AST 7062601 is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is 369.07832714 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-26-18-20-13-4-2-1-3-12(13)17(23)21-18/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYUAHHHRFEEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling AST 7062601: An Inquiry into an Undisclosed Scientific Identifier

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and technical literature, the identifier "AST 7062601" does not correspond to a known compound, research program, or publicly documented entity. This suggests that this compound may be an internal designation within a private research and development setting, a catalog number not widely indexed, or a mis-transcription of an existing identifier.

Extensive database searches were conducted to ascertain the nature and primary function of "this compound." These inquiries, aimed at an audience of researchers, scientists, and drug development professionals, yielded no direct matches for this specific alphanumeric string.

In the fields of biotechnology and pharmaceuticals, the acronym "AST" is commonly associated with several distinct concepts:

  • Antimicrobial Susceptibility Testing (AST): A critical laboratory procedure performed to determine the effectiveness of different antimicrobial agents against specific microorganisms. This is a broad field of study and practice, not a singular entity.

  • Aspartate Aminotransferase (AST): An enzyme that is often measured in blood tests as a biomarker for liver health. While central to clinical diagnostics, it is a well-understood enzyme and not a novel "core" for a technical guide in the way the query implies.

  • Corporate and Institutional Acronyms: "AST" is a component of the names of various companies and research bodies involved in the life sciences sector. For instance, AST, Inc. is a known provider of aseptic filling and closing systems for the pharmaceutical industry. However, the numerical designation "7062601" does not link to any of their public-facing products or research.

The lack of public information on "this compound" prevents the creation of the requested in-depth technical guide. Without a clear identification of the subject, it is not possible to provide data on its primary function, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways.

For a comprehensive analysis to be performed, additional context regarding "this compound" is required. This could include:

  • The research or industrial context in which this identifier was encountered.

  • The type of molecule or technology it is believed to be (e.g., a small molecule, a biologic, a research chemical, a piece of equipment).

  • Any associated company, research institution, or publication.

Without this clarifying information, any attempt to describe "this compound" would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

AST 7062601 mechanism of action in adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action of AST 7062601 in adipocytes reveals its role as a potent inducer of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis. This technical guide synthesizes the available preclinical data, focusing on the molecular pathways and cellular effects of this compound in brown and white adipocytes.

Core Mechanism of Action

This compound, also identified as AST070, stimulates the expression of UCP1 in primary mouse brown adipocytes. UCP1 is a mitochondrial protein that uncouples the process of fatty acid oxidation from ATP synthesis, resulting in the dissipation of energy as heat. This process, known as thermogenesis, is a critical component of energy expenditure. The induction of UCP1 by this compound suggests its potential as a therapeutic agent for metabolic disorders by increasing energy expenditure.[1][2][3][4]

The primary mechanism of this compound involves the modulation of the A kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway.[1] Research indicates that this compound may bind to AKAP1, influencing its localization to the mitochondria and its interaction with PKA, a key enzyme in the β-adrenergic signaling cascade that regulates thermogenesis. In addition to inducing UCP1, this compound also promotes the expression of genes related to mitochondrial function and activates lipolysis.

Quantitative Data on Adipocyte Response

The following table summarizes the quantitative effects of this compound on gene expression in immortalized brown adipocytes, as reported in the foundational study by Vergnes et al. (2020).

GeneTreatment ConcentrationFold Change in mRNA Expression (vs. Vehicle)
Ucp1 1 µMLower Induction
10 µMOptimal Induction
Ppargc1a Not specifiedIncreased
Pparg Not specifiedIncreased

Data extracted from Vergnes L, et al. J Biol Chem. 2020.

Signaling Pathway of this compound in Adipocytes

The proposed signaling cascade initiated by this compound in adipocytes is depicted below.

AST7062601_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 Binds to Mito_AKAP1 Mitochondrial AKAP1 AKAP1->Mito_AKAP1 Modulates localization PKA PKA Lipolysis Lipolysis Activation PKA->Lipolysis UCP1_exp UCP1 Expression PKA->UCP1_exp Activates Mito_AKAP1->PKA Interacts with Thermogenesis Thermogenesis UCP1_exp->Thermogenesis Leads to

Caption: Proposed signaling pathway of this compound in adipocytes.

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Differentiation of Brown Adipocytes
  • Cell Line: Immortalized brown preadipocytes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Protocol:

    • Induce differentiation at confluence with a cocktail containing insulin (B600854), dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist.

    • After 2 days, replace the induction medium with a maintenance medium containing insulin and thyroid hormone.

    • Mature adipocytes are typically used for experiments after 7-8 days of differentiation.

Gene Expression Analysis by qPCR
  • RNA Extraction: Total RNA is isolated from cultured adipocytes using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • qPCR is performed using a real-time PCR system with SYBR Green chemistry.

    • Gene expression levels are normalized to a housekeeping gene (e.g., Gapdh).

    • The fold change in gene expression is calculated using the ΔΔCt method.

Experimental Workflow for Compound Screening

The identification of this compound was the result of a high-throughput screening campaign. The general workflow is outlined below.

Compound_Screening_Workflow A Generate Brown Adipocyte Reporter Cell Line (Ucp1 Expression) B High-Throughput Screen of ~12,000 Small Molecules A->B C Identify Hit Compounds Inducing Reporter Expression B->C D Validate Hits by Measuring Endogenous Ucp1 Expression (qPCR) C->D E Select Lead Compound (this compound) for Further Characterization D->E

Caption: High-throughput screening workflow for identifying UCP1 inducers.

Concluding Remarks

The available data strongly support the role of this compound as a novel inducer of UCP1 expression and thermogenesis in adipocytes. Its mechanism of action, centered around the AKAP1/PKA signaling axis, offers a distinct approach from traditional β3-adrenoreceptor agonists. Further research is warranted to fully elucidate the therapeutic potential of this compound in the context of metabolic diseases. It is important to note that some effects of this compound on mitochondrial function may be independent of UCP1 or AKAP1, suggesting a broader impact on cellular energy regulation.

References

The Role of AST 7062601 in Inducing Ucp1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and experimental basis of AST 7062601, a small molecule inducer of Uncoupling Protein 1 (Ucp1) expression. Upregulation of Ucp1, predominantly found in brown and beige adipocytes, presents a promising therapeutic strategy for metabolic diseases by increasing energy expenditure. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for replicating key findings, and a summary of the quantitative data from the seminal research in this area.

Introduction

Uncoupling Protein 1 (Ucp1) is a mitochondrial inner membrane protein that dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the stored energy as heat. This process, known as non-shivering thermogenesis, is a key function of brown adipose tissue (BAT) and inducible beige adipocytes in white adipose tissue (WAT). The induction of Ucp1 expression and the "browning" of white fat are considered attractive therapeutic avenues for combating obesity and related metabolic disorders.

This compound (also known as AST070) has been identified as a potent small molecule inducer of Ucp1 expression. This guide provides an in-depth analysis of its mechanism of action, focusing on the signaling cascade it modulates to achieve this effect.

Mechanism of Action: The AKAP1/PKA Signaling Pathway

This compound induces Ucp1 expression by modulating the A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway.[1][2][3] The proposed mechanism suggests that this compound interacts with AKAP1, influencing its localization to the mitochondria and its interaction with PKA.[1][2] This modulation enhances the PKA-mediated downstream signaling that ultimately leads to the transcriptional activation of the Ucp1 gene.

The canonical pathway for Ucp1 induction involves β-adrenergic stimulation, which elevates intracellular cyclic AMP (cAMP) levels and activates PKA. PKA then phosphorylates and activates transcription factors and coactivators, such as CREB (cAMP response element-binding protein) and p38 MAPK (mitogen-activated protein kinase), which in turn drive the expression of Ucp1 and other thermogenic genes. This compound appears to engage this pathway, potentially by sensitizing the PKA signaling machinery at the mitochondrial level through its interaction with AKAP1.

Signaling Pathway Diagram

AST7062601_Pathway cluster_mitochondrion Mitochondrion AST7062601 AST7062601 AKAP1 AKAP1 AST7062601->AKAP1 interacts with PKA_inactive PKA (inactive) AKAP1->PKA_inactive AKAP1_Mito AKAP1 AKAP1->AKAP1_Mito localization PKA_active PKA (active) PKA_inactive->PKA_active activation PKA_active_Mito PKA (active) PKA_active->PKA_active_Mito CREB CREB PKA_active->CREB phosphorylates p38_MAPK p38 MAPK PKA_active->p38_MAPK activates Mito_Membrane Mitochondrial Membrane Ucp1_Gene Ucp1 Gene CREB->Ucp1_Gene activates transcription p38_MAPK->Ucp1_Gene activates transcription Ucp1_mRNA Ucp1 mRNA Ucp1_Gene->Ucp1_mRNA Ucp1_Protein Ucp1 Protein Ucp1_mRNA->Ucp1_Protein translation Thermogenesis Thermogenesis Ucp1_Protein->Thermogenesis Experimental_Workflow cluster_CellCulture Cell Culture & Differentiation cluster_Treatment Treatment cluster_Analysis Analysis Seeding Seeding Differentiation Differentiation Seeding->Differentiation Maturation Maturation Differentiation->Maturation Mature_Adipocytes Mature Brown Adipocytes Maturation->Mature_Adipocytes Treatment_AST This compound Treatment Mature_Adipocytes->Treatment_AST RNA_Extraction RNA_Extraction Treatment_AST->RNA_Extraction Protein_Extraction Protein_Extraction Treatment_AST->Protein_Extraction cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Gene_Expression_Analysis Gene_Expression_Analysis qPCR->Gene_Expression_Analysis Data Analysis Western_Blot Western_Blot Protein_Extraction->Western_Blot Protein_Expression_Analysis Protein_Expression_Analysis Western_Blot->Protein_Expression_Analysis Data Analysis

References

An In-depth Technical Guide to the Thermogenic Effects of AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogenic properties of the small molecule AST 7062601, also known as AST070. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the assays used in its characterization.

Core Findings on this compound

This compound is a novel small molecule identified for its potent ability to induce the expression of Uncoupling Protein 1 (UCP1) in brown adipocytes. UCP1 is a key protein in non-shivering thermogenesis, uncoupling mitochondrial respiration from ATP synthesis to dissipate energy as heat.[1][2] This makes this compound a promising candidate for research into therapeutic strategies for obesity and metabolic diseases.

The primary mechanism of action for this compound involves the modulation of the A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway.[1][3] The compound is believed to bind to AKAP1, enhancing its localization to the mitochondria and its interaction with PKA.[1] This targeted activation of PKA at the mitochondrial level leads to the downstream induction of UCP1 and other thermogenic genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

Parameter Concentration Fold Change (vs. Vehicle) Cell Type Reference
Ucp1 mRNA Induction1 µM>2Immortalized Brown Adipocytes
Ucp1 mRNA Induction10 µMOptimal InductionImmortalized Brown Adipocytes
Ppargc1a mRNA Induction10 µMIncreasedImmortalized Brown Adipocytes
Pparg mRNA Induction10 µMIncreasedImmortalized Brown Adipocytes

Table 1: Gene Expression Analysis of this compound in Brown Adipocytes. This table shows the dose-dependent effect of this compound on the mRNA levels of key thermogenic genes.

Parameter Treatment Result Cell Type Reference
Ucp1 Promoter Activity10 µM this compound>55% increase in luciferase activityBrown Adipocyte cell line with 3-kb Ucp1 promoter-luciferase construct

Table 2: Ucp1 Promoter Activity Assay. This table summarizes the effect of this compound on the transcriptional activity of the Ucp1 promoter.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for key experimental procedures.

AST7062601_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AST7062601 AST7062601 AKAP1 AKAP1 AST7062601->AKAP1 Binds to AKAP1_mito AKAP1 AKAP1->AKAP1_mito Mitochondrial Localization PKA_inactive PKA (inactive) PKA_active PKA (active) PKA_inactive->PKA_active PKA_active_mito PKA (active) PKA_active->PKA_active_mito AKAP1_mito->PKA_active_mito Anchors Thermogenic_Genes Ucp1, Ppargc1a, etc. PKA_active_mito->Thermogenic_Genes Induces Expression Thermogenesis Thermogenesis Thermogenic_Genes->Thermogenesis Promotes

Proposed signaling pathway of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Isolate_Adipocytes Isolate Primary Brown Adipocytes Culture_Adipocytes Culture and Differentiate Adipocytes Isolate_Adipocytes->Culture_Adipocytes Treat_Cells Treat with this compound or Vehicle Culture_Adipocytes->Treat_Cells RNA_Extraction RNA Extraction Treat_Cells->RNA_Extraction Mito_Isolation Mitochondrial Isolation Treat_Cells->Mito_Isolation CoIP Co-Immunoprecipitation (AKAP1-PKA) Treat_Cells->CoIP qPCR qPCR for Gene Expression RNA_Extraction->qPCR Respiration_Assay Cellular Respiration Assay (Seahorse) Mito_Isolation->Respiration_Assay

General experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound.

Primary Brown Adipocyte Isolation and Culture

Objective: To obtain primary brown adipocytes for in vitro studies.

Materials:

  • Interscapular brown adipose tissue (BAT) from mice.

  • Digestion Buffer: DMEM/F12 with 1 mg/mL collagenase type II and 2% BSA.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Differentiation Medium: Culture medium supplemented with 1 µM rosiglitazone, 5 µM insulin (B600854), 1 µM dexamethasone, 0.5 mM IBMX, and 1 nM T3.

Protocol:

  • Aseptically dissect interscapular BAT from mice and place it in sterile PBS.

  • Mince the tissue into small pieces in a sterile petri dish.

  • Transfer the minced tissue to a 50 mL conical tube containing Digestion Buffer.

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube.

  • Centrifuge at 500 x g for 5 minutes to pellet the stromal vascular fraction (SVF).

  • Resuspend the SVF pellet in Culture Medium and plate in culture flasks or plates.

  • Once cells reach confluence, replace the culture medium with Differentiation Medium to induce adipogenesis.

  • After 2-3 days, replace the medium with Culture Medium supplemented with insulin and T3.

  • Differentiated adipocytes are typically ready for experiments within 7-10 days.

Gene Expression Analysis by qPCR

Objective: To quantify the mRNA levels of target genes (e.g., Ucp1, Ppargc1a) in response to this compound treatment.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green or TaqMan qPCR master mix.

  • Gene-specific primers.

  • qPCR instrument.

Protocol:

  • Treat differentiated brown adipocytes with this compound or vehicle for the desired time.

  • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., B2m, Tbp).

Ucp1 Promoter-Luciferase Reporter Assay

Objective: To assess the transcriptional activity of the Ucp1 promoter in response to this compound.

Materials:

  • Brown adipocyte cell line stably expressing a Ucp1 promoter-luciferase reporter construct.

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System, Promega).

  • Luminometer.

Protocol:

  • Plate the stable Ucp1-luciferase reporter brown adipocyte cell line in a 96-well plate.

  • Allow the cells to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control overnight.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Cellular Respiration Assay

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (Agilent).

  • Seahorse XF cell culture microplate.

  • Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A.

Protocol:

  • Seed differentiated brown adipocytes in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with this compound or vehicle for the desired duration.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.

  • Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture microplate into the analyzer and initiate the assay.

  • The instrument will sequentially inject the compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the OCR data to determine the effect of this compound on mitochondrial function.

Co-Immunoprecipitation (Co-IP) for AKAP1-PKA Interaction

Objective: To determine if this compound modulates the interaction between AKAP1 and PKA.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies against AKAP1 and PKA.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5).

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Treat differentiated brown adipocytes with this compound or vehicle.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-AKAP1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Neutralize the eluate and analyze the proteins by SDS-PAGE and Western blotting using an anti-PKA antibody to detect the co-immunoprecipitated PKA.

References

An In-depth Technical Guide to the Chemical Properties and Structure of AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and biological activity of AST 7062601, a small molecule inducer of Uncoupling Protein 1 (UCP1). The information is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Chemical Identity and Properties

This compound, also known as AST070, is a potent inducer of endogenous UCP1 expression. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide[1][2]
Synonyms AST070
CAS Number 675197-89-4[3][4][5]
Molecular Formula C18H15N3O4S
Molecular Weight 369.39 g/mol

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

this compound Chemical Structure

Biological Activity and Mechanism of Action

This compound is a UCP1 inducer that enhances the expression of endogenous UCP1 in primary mouse brown adipocytes. UCP1 is a mitochondrial inner membrane protein that plays a crucial role in non-shivering thermogenesis by uncoupling fatty acid oxidation from ATP synthesis, leading to the dissipation of energy as heat. The induction of UCP1 and thermogenesis by this compound presents a potential therapeutic strategy for metabolic diseases such as obesity.

The mechanism of action of this compound involves the modulation of the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway. AKAP1 is a scaffold protein that localizes PKA to the outer mitochondrial membrane, thereby regulating mitochondrial function and energy expenditure. This compound is believed to bind to AKAP1, influencing its localization and its interaction with PKA, a key regulator in the β-adrenergic signaling cascade.

Signaling Pathway

The proposed signaling pathway for this compound's induction of UCP1-mediated thermogenesis is illustrated in the following diagram.

AST7062601_Signaling_Pathway cluster_cell Adipocyte cluster_mito Mitochondrion cluster_nucleus Nucleus AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 binds to PKA PKA AKAP1->PKA modulates interaction UCP1_gene Ucp1 Gene PKA->UCP1_gene activates transcription UCP1_protein UCP1 Protein Thermogenesis Thermogenesis UCP1_protein->Thermogenesis mediates UCP1_mRNA Ucp1 mRNA UCP1_gene->UCP1_mRNA transcription UCP1_mRNA->UCP1_protein translation

Caption: Proposed signaling pathway of this compound in adipocytes.

Experimental Protocols

The following section outlines the key experimental protocols used to characterize the activity of this compound, based on the study by Vergnes et al. (2020).

UCP1 Expression Analysis in Brown Adipocytes

Objective: To determine the effect of this compound on the expression of the Ucp1 gene in brown adipocytes.

Methodology:

  • Cell Culture: Immortalized mouse brown adipocytes are cultured and differentiated.

  • Treatment: Differentiated adipocytes are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control for a specified duration (e.g., overnight).

  • RNA Isolation: Total RNA is extracted from the treated cells.

  • Quantitative PCR (qPCR): The expression level of Ucp1 mRNA is quantified using qPCR, with appropriate housekeeping genes for normalization.

Mitochondrial Respiration Analysis

Objective: To assess the impact of this compound on mitochondrial function, including uncoupled respiration.

Methodology:

  • Cell Culture and Treatment: Brown adipocytes are cultured and treated with this compound as described above.

  • Seahorse XF Analysis: An Agilent Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR).

  • Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).

  • Data Analysis: Basal respiration, ATP-linked respiration, maximal respiration, and proton leak (indicative of uncoupled respiration) are calculated from the OCR measurements.

The workflow for these key experiments is visualized below.

Experimental_Workflow cluster_ucp1 UCP1 Expression Analysis cluster_respiration Mitochondrial Respiration Analysis A1 Differentiated Brown Adipocytes A2 Treatment with this compound A1->A2 A3 RNA Isolation A2->A3 A4 qPCR for Ucp1 mRNA A3->A4 B5 Data Analysis of OCR B1 Differentiated Brown Adipocytes B2 Treatment with this compound B1->B2 B3 Seahorse XF Analysis B2->B3 B4 Mitochondrial Stress Test B3->B4 B4->B5

Caption: Workflow for key in vitro experiments with this compound.

Conclusion

This compound is a valuable research tool for studying the mechanisms of thermogenesis and UCP1 regulation. Its ability to induce UCP1 expression through the AKAP1/PKA signaling pathway highlights a potential avenue for the development of novel therapeutics for metabolic disorders. Further investigation into its in vivo efficacy and safety is warranted.

References

The UCP1 Inducer AST 7062601: A Technical Deep Dive into its Mechanism of Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule AST 7062601, a potent inducer of Uncoupling Protein 1 (UCP1), and its effects on mitochondrial uncoupling. This document details the underlying signaling pathways, summarizes key quantitative data, and provides cited experimental methodologies to support further research and development in the field of metabolic diseases.

Core Mechanism: Upregulation of UCP1 via the AKAP1/PKA Signaling Pathway

This compound, also known as AST070, promotes mitochondrial uncoupling primarily by inducing the expression of UCP1, a key protein in non-shivering thermogenesis predominantly found in brown and beige adipocytes.[1][2][3] The mechanism of action of this compound involves the modulation of the A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling cascade.[1][2]

The proposed signaling pathway, initiated by this compound, is as follows:

  • Interaction with AKAP1: this compound is believed to interact with AKAP1, a scaffolding protein that localizes PKA to the mitochondrial outer membrane.

  • Modulation of AKAP1 Localization and PKA Interaction: This interaction appears to modulate the localization of AKAP1 to the mitochondria and its interaction with PKA.

  • PKA Activation: The altered AKAP1-PKA interaction leads to the activation of PKA.

  • Downstream Signaling: Activated PKA then phosphorylates downstream targets, including transcription factors that regulate the expression of the Ucp1 gene.

  • Increased UCP1 Expression: The culmination of this signaling cascade is the significant upregulation of UCP1 protein levels in brown adipocytes.

  • Mitochondrial Uncoupling: The newly synthesized UCP1 protein integrates into the inner mitochondrial membrane and facilitates a proton leak, dissipating the proton motive force that is normally used for ATP synthesis. This uncoupling of respiration from ATP production results in the release of energy as heat, a process known as thermogenesis.

This pathway highlights a novel mechanism for inducing thermogenesis and suggests that targeting the AKAP1/PKA axis with small molecules like this compound could be a promising strategy for increasing energy expenditure.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and the related, more potent compound Z16078526, as reported in Vergnes L, et al. (2020).

CompoundCell TypeParameterFold Induction (vs. Vehicle)Optimal Concentration
This compound (AST070) Primary Mouse Brown AdipocytesUcp1 mRNA Expression~29-fold10 µM
Z16078526 Primary Mouse Brown AdipocytesUcp1 mRNA Expression~62-foldNot specified in abstract

Table 1: Induction of Ucp1 mRNA Expression. Data from Vergnes L, et al. J Biol Chem. 2020 Oct 30;295(44):15054-15069.

ParameterTreatmentObservation
Body Temperature In vivo administration of hit compound in miceIncreased body temperature
UCP1 Protein Levels In vivo administration of hit compound in miceIncreased UCP1 protein levels
Thermogenic Gene Expression In vivo administration of hit compound in miceIncreased thermogenic gene expression

Table 2: In Vivo Effects of the Hit Compound. Data from Vergnes L, et al. J Biol Chem. 2020 Oct 30;295(44):15054-15069.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study by Vergnes et al. (2020).

Cell Culture and Differentiation of Brown Adipocytes
  • Cell Source: Primary brown preadipocytes are isolated from the interscapular brown adipose tissue of neonatal mice. Immortalized brown adipocyte cell lines can also be used.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Cocktail: To induce differentiation into mature brown adipocytes, the growth medium is supplemented with a cocktail typically containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qPCR) for Ucp1 Expression
  • RNA Isolation: Total RNA is extracted from differentiated brown adipocytes treated with either vehicle (e.g., DMSO) or this compound at various concentrations and time points.

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using a standard qPCR master mix, gene-specific primers for Ucp1, and a housekeeping gene for normalization (e.g., Gapdh or Actb).

  • Data Analysis: The relative expression of Ucp1 mRNA is calculated using the ΔΔCt method.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
  • Cell Seeding: Differentiated brown adipocytes are seeded into a Seahorse XF cell culture microplate.

  • Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized Seahorse XF assay medium.

  • Compound Injection: The Seahorse XF Analyzer injects a series of compounds to measure different parameters of mitochondrial respiration:

    • Oligomycin: An ATP synthase inhibitor, used to determine the proportion of oxygen consumption coupled to ATP synthesis.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition: The oxygen consumption rate (OCR) is measured in real-time.

  • Parameter Calculation: From the OCR measurements, key parameters such as basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity are calculated.

Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Uncoupling

AST7062601_Pathway cluster_cell Brown Adipocyte cluster_mito Mitochondrion AKAP1 AKAP1 PKA PKA AKAP1->PKA activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors phosphorylates & activates UCP1_protein UCP1 Protein (Proton Channel) H_in H+ Heat Heat H_out H+ H_out->H_in Proton Leak AST7062601 This compound AST7062601->AKAP1 interacts with Ucp1_gene *Ucp1* Gene Transcription_Factors->Ucp1_gene promotes transcription Ucp1_gene->UCP1_protein leads to translation

Caption: this compound signaling pathway leading to UCP1-mediated mitochondrial uncoupling.

Experimental Workflow for Assessing Mitochondrial Uncoupling

Experimental_Workflow cluster_assays Assays start Start: Differentiated Brown Adipocytes treatment Treatment: This compound or Vehicle start->treatment incubation Incubation treatment->incubation qpcr qPCR: Measure *Ucp1* mRNA incubation->qpcr seahorse Seahorse XF Assay: Measure Oxygen Consumption Rate (OCR) incubation->seahorse analysis Data Analysis: Compare Treated vs. Vehicle qpcr->analysis seahorse->analysis end Conclusion: Assess effect on mitochondrial uncoupling analysis->end

Caption: Workflow for evaluating the effect of this compound on mitochondrial uncoupling.

References

An In-depth Technical Guide to the AKAP1/PKA Signaling Pathway and its Modulation by AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compartmentalization of intracellular signaling is crucial for maintaining cellular homeostasis and ensuring the fidelity of signal transduction. A-Kinase Anchoring Proteins (AKAPs) are key scaffolding proteins that orchestrate this spatial regulation by tethering Protein Kinase A (PKA) and other signaling enzymes to specific subcellular locations.[1][2] AKAP1, also known as D-AKAP1 or AKAP121, is a prominent member of this family that localizes PKA to the outer mitochondrial membrane (OMM), creating a critical signaling hub that governs mitochondrial dynamics, metabolism, and cell survival.[3][4][5] This guide provides a detailed overview of the AKAP1/PKA signaling axis, its molecular components, and its role in cellular function. Furthermore, it introduces AST 7062601, a small molecule modulator identified as an inducer of Uncoupling Protein 1 (UCP1) expression, acting through the AKAP1/PKA pathway to influence thermogenesis. This document details the mechanism of action, presents available data, outlines key experimental protocols for studying this pathway, and provides visual representations of the core signaling cascades.

The AKAP1/PKA Signaling Pathway

The canonical PKA pathway is activated by the second messenger cyclic AMP (cAMP). In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits, which then phosphorylate target proteins on serine and threonine residues.

AKAPs provide spatial and temporal specificity to PKA signaling. AKAP1 is a scaffold protein anchored to the outer mitochondrial membrane that binds to the regulatory subunits of PKA, thereby creating a localized pool of the kinase at the mitochondrial surface. This strategic positioning allows for the rapid and efficient phosphorylation of mitochondrial substrate proteins in response to upstream signals that elevate cAMP levels.

Core Function: Regulation of Mitochondrial Dynamics

A primary and well-established function of the mitochondrial AKAP1/PKA complex is the regulation of mitochondrial fission and fusion. The key substrate in this process is the Dynamin-related protein 1 (Drp1), a large GTPase that is recruited from the cytosol to the OMM to mediate mitochondrial fission.

The AKAP1-anchored PKA catalytic subunit can directly phosphorylate Drp1 at a conserved serine residue (Ser637 in human Drp1). This phosphorylation event inhibits the GTPase activity of Drp1, preventing its oligomerization and the subsequent constriction and division of mitochondria. By inactivating Drp1, the AKAP1/PKA complex suppresses mitochondrial fission, which in turn favors a state of mitochondrial fusion, leading to elongated and interconnected mitochondrial networks. This process is neuroprotective and promotes cell survival under various stress conditions.

AKAP1_PKA_Pathway cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane (OMM) cluster_Matrix Matrix cluster_Cytosol Cytosol AKAP1 AKAP1 PKA_Holoenzyme PKA Holoenzyme (R-C complex) AKAP1->PKA_Holoenzyme PKA_C Active PKA Catalytic (C) Subunit PKA_Holoenzyme->PKA_C Releases UCP1_node UCP1 GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP->PKA_Holoenzyme Binds to R subunits Drp1_active Active Drp1 PKA_C->Drp1_active Phosphorylates (Inhibits) Drp1_inactive Inactive Drp1-P Fusion Mitochondrial Fusion Drp1_inactive->Fusion Favors Drp1_active->Drp1_inactive Fission Mitochondrial Fission Drp1_active->Fission Promotes AST_Mechanism cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Mito2 AKAP1_PKA AKAP1-PKA Complex PKA_C Active PKA Catalytic (C) Subunit AKAP1_PKA->PKA_C Increases local activity AST This compound AST->AKAP1_PKA Modulates/ Enhances TF Transcription Factors (e.g., CREB) PKA_C->TF Phosphorylates UCP1_Gene Ucp1 Gene TF->UCP1_Gene Activates Transcription UCP1_mRNA Ucp1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_node UCP1 Protein (in IMM) UCP1_mRNA->UCP1_node Translation & Trafficking Thermogenesis Thermogenesis UCP1_node->Thermogenesis Induces Exp_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation (IP) cluster_analysis Analysis start Culture & Treat Cells (e.g., with this compound) lysis Lyse Cells in Non-denaturing Buffer start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant ip_ab Incubate Lysate with anti-AKAP1 Ab quant->ip_ab beads Capture with Protein A/G Beads ip_ab->beads wash Wash Beads (3-5x) beads->wash elute Elute Proteins wash->elute sds SDS-PAGE elute->sds transfer Transfer to PVDF sds->transfer probe Probe with anti-PKA RII Ab transfer->probe detect Detect Signal (Chemiluminescence) probe->detect result Result: Band indicates AKAP1-PKA Interaction detect->result

References

The Role of AST 7062601 in Thermogenesis: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on the small molecule AST 7062601 and its role in inducing thermogenesis. We will delve into its mechanism of action, summarize key quantitative findings, and outline the experimental protocols used in its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, obesity, and drug discovery.

Introduction to Thermogenesis and UCP1

Thermogenesis is the process of heat production in organisms. In mammals, a specialized form of thermogenesis, known as non-shivering thermogenesis, occurs in brown and beige adipocytes and is primarily mediated by Uncoupling Protein 1 (UCP1)[1][2][3]. UCP1 is located in the inner mitochondrial membrane and functions to uncouple the oxidation of fatty acids from the production of ATP. This process dissipates the energy stored in the proton gradient as heat, thereby increasing energy expenditure[1][2]. The activation of UCP1 and the promotion of thermogenesis are considered promising therapeutic strategies for combating obesity and related metabolic disorders.

Discovery of this compound as a UCP1 Inducer

This compound, also known as AST070, was identified as a potent inducer of UCP1 expression through a high-throughput screen of nearly 12,000 compounds in mouse brown adipocytes. The screening aimed to identify small molecules capable of enhancing UCP1 levels and activity. From this screen, this compound, an N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, was selected for further characterization due to its unknown function and its ability to significantly induce endogenous Ucp1 expression.

Quantitative Effects of this compound on Gene Expression

Studies have demonstrated that this compound effectively upregulates the expression of Ucp1 and other genes involved in thermogenesis. The optimal concentration for Ucp1 induction was found to be 10 µM.

GeneFold InductionCell TypeTreatmentReference
Ucp1>2-foldPrimary mouse brown adipocytes10 µM this compound
Ppargc1aIncreasedPrimary mouse brown adipocytes10 µM this compound
PpargIncreasedPrimary mouse brown adipocytes10 µM this compound

Mechanism of Action: The AKAP1/PKA Signaling Pathway

The mechanism of action for this compound involves the modulation of the A-kinase anchoring protein 1 (AKAP1) and its interaction with Protein Kinase A (PKA), a key component of the β-adrenergic signaling pathway that regulates thermogenesis. It is proposed that this compound binding to AKAP1 influences its localization to the mitochondria and its interaction with PKA. This modulation ultimately leads to an increase in UCP1 expression and thermogenic activity.

AST7062601_Mechanism cluster_extracellular Extracellular cluster_cell Brown Adipocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AST7062601 This compound AKAP1_PKA AKAP1 PKA AST7062601->AKAP1_PKA Modulates AKAP1_PKA_mito AKAP1 PKA AKAP1_PKA->AKAP1_PKA_mito Mitochondrial Localization UCP1_Induction UCP1 Gene Expression AKAP1_PKA_mito->UCP1_Induction Activates Thermogenesis Thermogenesis UCP1_Induction->Thermogenesis Leads to

Caption: Proposed signaling pathway of this compound in brown adipocytes.

In Vivo Effects of this compound

Animal studies have shown that administration of the hit compound, presumably this compound, resulted in an increase in body temperature, elevated UCP1 protein levels, and enhanced thermogenic gene expression in mice. It is important to note that some of the observed effects on mitochondrial function were independent of UCP1 or AKAP1, suggesting that this compound may have multiple targets or effects on energy regulation.

Experimental Protocols

High-Throughput Screening

The initial identification of this compound was performed using a high-throughput screen in a cell line expressing a reporter construct.

HTS_Workflow Start Start Cell_Line Cell line expressing 3 kb Ucp1 reporter construct Start->Cell_Line Compound_Screen Screen 11,712 compounds (10 µM final concentration) Cell_Line->Compound_Screen Duplicate_Samples Duplicate samples for good reproducibility Compound_Screen->Duplicate_Samples Selection_Criteria Activation >55% over vehicle? Duplicate_Samples->Selection_Criteria Hit_Compounds 97 Hit Molecules Selection_Criteria->Hit_Compounds Yes End End Selection_Criteria->End No Hit_Compounds->End

Caption: High-throughput screening workflow for identifying UCP1 inducers.

Validation of Hit Compounds

The 97 hit molecules were further validated to confirm their effect on endogenous Ucp1 expression.

  • Cell Culture: Primary mouse brown adipocytes were used for the validation experiments.

  • Treatment: 92 of the hit compounds (excluding known adrenergic agonists) were used to treat the brown adipocytes.

  • Gene Expression Analysis: Endogenous Ucp1 expression was measured by quantitative polymerase chain reaction (qPCR).

  • Selection: Twenty-two compounds that induced Ucp1 expression by more than 2-fold in two independent experiments were identified. This compound was selected from this group for further detailed characterization.

In Vivo Studies

While the search results mention in vivo experiments in mice, specific details regarding the experimental protocol are limited. A typical in vivo study to assess the thermogenic effect of a compound would involve the following steps:

InVivo_Workflow Start Start Animal_Model Select appropriate mouse model Start->Animal_Model Acclimation Acclimate mice to housing conditions Animal_Model->Acclimation Treatment_Groups Divide into treatment groups (Vehicle vs. This compound) Acclimation->Treatment_Groups Compound_Admin Administer compound (e.g., oral gavage, IP injection) Treatment_Groups->Compound_Admin Measurements Measure: - Body temperature - Energy expenditure - Food intake Compound_Admin->Measurements Tissue_Collection Collect tissues (e.g., BAT, WAT) Measurements->Tissue_Collection Analysis Analyze: - UCP1 protein levels (Western Blot) - Thermogenic gene expression (qPCR) Tissue_Collection->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo assessment of a thermogenic compound.

Future Directions and Conclusion

This compound represents a promising small molecule for the induction of thermogenesis through the upregulation of UCP1. Its mechanism of action via the AKAP1/PKA pathway offers a novel target for therapeutic intervention in metabolic diseases. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the extent of its off-target effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this and similar compounds. As of now, there are no registered clinical trials specifically for this compound, but the broader field of thermogenic agents continues to be an active area of research.

References

Methodological & Application

Application Notes and Protocols for AST 7062601 in Primary Brown Adipocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of AST 7062601 (also known as AST070) in primary brown adipocyte cultures to study thermogenesis. This compound is a potent inducer of Uncoupling Protein 1 (UCP1), a key protein in brown adipose tissue (BAT) responsible for non-shivering thermogenesis.

Introduction

Brown adipose tissue is a specialized fat tissue that dissipates energy as heat, a process mediated by UCP1 in the inner mitochondrial membrane. The induction of UCP1 expression and activity is a promising strategy for combating obesity and related metabolic disorders. This compound has been identified as a small molecule that robustly induces endogenous UCP1 expression in primary mouse brown adipocytes[1][2][3][4]. This document outlines the procedures for isolating, culturing, and differentiating primary brown preadipocytes, followed by treatment with this compound to assess its effects on UCP1 expression and downstream thermogenic signaling.

Mechanism of Action

This compound induces UCP1 expression through the modulation of the A-Kinase Anchoring Protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway. By influencing this pathway, this compound promotes the transcriptional activation of the Ucp1 gene, leading to increased UCP1 protein levels and enhanced thermogenic potential in brown adipocytes.

Experimental Protocols

This section details the necessary protocols for the successful culture of primary brown adipocytes and subsequent treatment with this compound.

Isolation of Primary Brown Preadipocytes from Mice

This protocol is adapted from established methods for isolating preadipocytes from the interscapular brown adipose tissue of neonatal mice.

Materials:

  • Neonatal mice (postnatal day 1-3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS)

  • 70 µm and 40 µm cell strainers

  • Sterile dissection tools

Procedure:

  • Euthanize neonatal mice according to approved institutional guidelines.

  • Dissect the interscapular brown adipose tissue (BAT) depot.

  • Mince the tissue into fine pieces in a sterile petri dish containing PBS.

  • Transfer the minced tissue to a digestion solution containing DMEM, 1 mg/mL Collagenase Type II, and 1% Penicillin-Streptomycin.

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in proliferation medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin).

  • Filter the suspension through a 40 µm cell strainer.

  • Plate the cells in culture dishes and incubate at 37°C and 5% CO2.

Culture and Differentiation of Primary Brown Adipocytes

Proliferation Phase:

  • Culture the isolated preadipocytes in proliferation medium (DMEM, 20% FBS, 1% Penicillin-Streptomycin).

  • Change the medium every 2 days until the cells reach confluence.

Differentiation Phase:

  • Two days post-confluence (Day 0), induce differentiation by changing the medium to a differentiation cocktail.

  • Differentiation Medium (Day 0 - Day 2): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 20 nM insulin, 1 nM T3, 0.5 mM isobutylmethylxanthine (IBMX), 125 µM indomethacin, and 1 µM dexamethasone.

  • Maintenance Medium (Day 3 onwards): Change to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 20 nM insulin, and 1 nM T3.

  • Replenish the maintenance medium every 2 days. Mature, differentiated brown adipocytes should be visible by day 7-10, characterized by the presence of multilocular lipid droplets.

Treatment with this compound

Procedure:

  • On day 7 of differentiation, replace the maintenance medium with fresh medium containing the desired concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 10 µM).

  • Include a vehicle control group (e.g., DMSO).

  • Incubate the cells with this compound for the desired treatment period (e.g., 24, 48 hours).

Assessment of UCP1 Induction and Thermogenic Activity

Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the cells.

  • Synthesize cDNA.

  • Perform qRT-PCR using primers specific for Ucp1 and a housekeeping gene (e.g., Gapdh, Actb).

Western Blotting:

  • Lyse the cells and quantify total protein.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against UCP1 and a loading control (e.g., β-actin, GAPDH).

  • Incubate with a secondary antibody and visualize the bands.

Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize with Triton X-100.

  • Block with bovine serum albumin (BSA).

  • Incubate with a primary antibody against UCP1.

  • Incubate with a fluorescently labeled secondary antibody.

  • Visualize using fluorescence microscopy.

Measurement of Oxygen Consumption Rate (OCR):

  • Plate and differentiate brown adipocytes in a Seahorse XF cell culture microplate.

  • Treat with this compound.

  • Measure basal and maximal respiration using a Seahorse XF Analyzer. An increase in uncoupled respiration is indicative of enhanced thermogenic activity.

Data Presentation

Table 1: Quantitative Analysis of UCP1 Expression
Treatment GroupUcp1 mRNA Fold Change (vs. Vehicle)UCP1 Protein Level (Arbitrary Units)
Vehicle Control1.0100
This compound (0.1 µM)DataData
This compound (1 µM)DataData
This compound (10 µM)DataData
Positive Control (e.g., Norepinephrine)DataData
Table 2: Oxygen Consumption Rate (OCR) Analysis
Treatment GroupBasal OCR (pmol/min)Uncoupled OCR (pmol/min)
Vehicle ControlDataData
This compound (1 µM)DataData
Positive Control (e.g., Norepinephrine)DataData

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis i1 Dissect Interscapular BAT i2 Mince Tissue i1->i2 i3 Collagenase Digestion i2->i3 i4 Filter and Plate Preadipocytes i3->i4 c1 Proliferation to Confluence i4->c1 c2 Induce Differentiation (Day 0) c1->c2 c3 Maintain Differentiation (Day 3+) c2->c3 t1 Treat with this compound (Day 7) c3->t1 a1 qRT-PCR for Ucp1 mRNA t1->a1 a2 Western Blot for UCP1 Protein t1->a2 a3 Immunocytochemistry t1->a3 a4 Oxygen Consumption Rate (OCR) t1->a4

Caption: Experimental workflow for using this compound in primary brown adipocyte culture.

Signaling Pathway of this compound

signaling_pathway AST This compound AKAP1 AKAP1 Modulation AST->AKAP1 PKA PKA Activation AKAP1->PKA CREB CREB Phosphorylation PKA->CREB PPRE PPRE in Ucp1 Promoter CREB->PPRE UCP1 Ucp1 Gene Transcription PPRE->UCP1 UCP1_protein UCP1 Protein UCP1->UCP1_protein Translation Mitochondrion Mitochondrion Thermogenesis Thermogenesis (Heat Production) Mitochondrion->Thermogenesis UCP1_protein->Mitochondrion Integration

Caption: Proposed signaling pathway for this compound-induced UCP1 expression.

References

Application Notes and Protocols for In Vivo Administration of AST 7062601 in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of AST 7062601 (also referred to as AST070) and its related compound Z160, a potent UCP1 inducer, in mouse models for the study of obesity and thermogenesis. The methodologies and data presented are derived from foundational research investigating the therapeutic potential of targeting the AKAP1/PKA signaling pathway to enhance energy expenditure.

Introduction

This compound is a small molecule inducer of Uncoupling Protein 1 (UCP1), a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis. By uncoupling fatty acid oxidation from ATP synthesis in mitochondria, UCP1 dissipates energy as heat, a process that presents an attractive therapeutic strategy for combating obesity. This compound and its analogs have been shown to increase UCP1 expression and mitochondrial activity. The mechanism of action is believed to involve the modulation of A-kinase anchoring protein 1 (AKAP1) and its interaction with Protein Kinase A (PKA), a critical node in the β-adrenergic signaling pathway that governs thermogenesis[1].

Data Presentation

The following tables summarize the quantitative data from in vivo studies involving the administration of a UCP1 inducer (Z160, a closely related analog of this compound) in mice. These studies demonstrate the compound's effect on thermogenesis and related gene expression.

Table 1: In Vivo Efficacy of a UCP1 Inducer (Z160) in Mice

ParameterVehicle ControlZ160 TreatedFold Change / DifferenceSignificance
Body Temperature (°C)37.5 ± 0.238.3 ± 0.3+0.8 °Cp < 0.05
Ucp1 mRNA Expression (BAT)BaselineElevated--
UCP1 Protein Level (BAT)BaselineElevated--
Plasma Glucose (mg/dL)172.8 ± 26.0157.6 ± 26.2Not SignificantNS
Plasma AST (U/L)No significant change reportedNo significant change reportedNo significant change reportedNS

Data is based on a single subcutaneous injection of the compound in wild-type mice[1]. BAT: Brown Adipose Tissue; AST: Aspartate Aminotransferase; NS: Not Significant.

Table 2: Gene Expression Changes in Brown Adipose Tissue (BAT) Following Z160 Treatment

GeneFunctionOutcome
Ucp1ThermogenesisUpregulated
Ppargc1aMitochondrial biogenesisUpregulated
CideaLipid metabolismUpregulated
Cpt1bFatty acid oxidationUpregulated
Acox1Fatty acid oxidationUpregulated
Elovl3Fatty acid elongationUpregulated

Gene expression was assessed in the brown adipose tissue of mice following in vivo administration of Z160[1].

Experimental Protocols

This section provides detailed protocols for the in vivo administration of this compound or its analogs in mice to study its effects on thermogenesis and metabolism.

Protocol 1: Acute Thermogenic Response to a Single Administration of a UCP1 Inducer

Objective: To assess the acute in vivo effect of a UCP1 inducer on body temperature and gene expression in brown adipose tissue.

Materials:

  • This compound or a related analog (e.g., Z160)

  • Vehicle (e.g., DMSO/Corn Oil)

  • Wild-type C57BL/6J mice

  • Rectal thermometer for measuring mouse body temperature

  • RNA extraction and qPCR reagents

  • Protein extraction and Western blot reagents

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to standard housing conditions for at least one week prior to the experiment.

  • Compound Preparation: Prepare the dosing solution of the UCP1 inducer in a suitable vehicle. For example, a formulation of 10% DMSO and 90% Corn Oil can be used.

  • Administration:

    • Administer a single subcutaneous injection of the compound at a dose of 10 mg/kg body weight.

    • Administer an equivalent volume of the vehicle to the control group.

  • Body Temperature Measurement:

    • Measure the core body temperature of the mice using a rectal thermometer at baseline (before injection) and at 24 hours post-injection[1].

  • Tissue Collection:

    • At 24 hours post-injection, euthanize the mice.

    • Dissect and collect interscapular brown adipose tissue (BAT).

  • Gene and Protein Expression Analysis:

    • For gene expression analysis, immediately snap-freeze the BAT in liquid nitrogen and store at -80°C until RNA extraction. Perform qPCR to analyze the expression of Ucp1 and other thermogenic genes (see Table 2).

    • For protein analysis, homogenize fresh BAT in appropriate lysis buffer. Perform Western blotting to determine the protein levels of UCP1.

  • Blood Analysis:

    • Collect blood samples via cardiac puncture at the time of euthanasia.

    • Measure plasma glucose and aspartate aminotransferase (AST) levels to assess effects on glucose homeostasis and potential liver toxicity[1].

Visualizations

Signaling Pathway

AST7062601_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AST7062601 AST7062601 AKAP1_inactive AKAP1 AST7062601->AKAP1_inactive Binds to and modulates AKAP1 AKAP1_active AKAP1 AKAP1_inactive->AKAP1_active Translocation to Mitochondria PKA_inactive PKA (inactive) PKA_active PKA (active) PKA_inactive->PKA_active Activation AKAP1_active->PKA_inactive UCP1_gene Ucp1 Gene Expression PKA_active->UCP1_gene Promotes Transcription Thermogenesis Thermogenesis UCP1_gene->Thermogenesis Leads to FAO Fatty Acid Oxidation UCP1_gene->FAO Increases

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow acclimation 1. Animal Acclimation (C57BL/6J mice, 1 week) grouping 2. Group Assignment (Vehicle vs. This compound) acclimation->grouping dosing 3. Compound Administration (Single subcutaneous injection) grouping->dosing monitoring 4. Post-Dosing Monitoring (24 hours) dosing->monitoring temp_measurement 5. Body Temperature Measurement (Baseline and 24h post-injection) monitoring->temp_measurement euthanasia 6. Euthanasia and Tissue Collection monitoring->euthanasia bat_collection 7. Brown Adipose Tissue (BAT) and Blood Collection euthanasia->bat_collection analysis 8. Downstream Analysis bat_collection->analysis gene_expression Gene Expression (qPCR) analysis->gene_expression protein_expression Protein Expression (Western Blot) analysis->protein_expression blood_analysis Blood Chemistry (Glucose, AST) analysis->blood_analysis

Caption: In vivo experimental workflow for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AST 7062601, also known as AST070, is a potent small molecule inducer of Uncoupling Protein 1 (Ucp1).[1][2][3][4] Ucp1 is predominantly found in the mitochondria of brown and beige adipocytes and plays a crucial role in non-shivering thermogenesis by uncoupling fatty acid oxidation from ATP synthesis, leading to energy dissipation as heat.[1] In vitro studies have demonstrated that this compound effectively increases Ucp1 expression in various adipocyte cell types, making it a valuable tool for research in metabolism, obesity, and thermogenesis. The mechanism of action involves the modulation of the A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling pathway.

These application notes provide recommended dosage and concentration guidelines, along with a detailed experimental protocol for utilizing this compound in in vitro cell culture studies.

Recommended Dosage and Concentration

The optimal concentration of this compound for inducing Ucp1 expression can vary depending on the cell type and experimental conditions. However, based on published data, the following concentrations have been shown to be effective.

Cell TypeConcentrationIncubation TimeOutcomeReference
Immortalized Mouse Brown Adipocytes10 µMOvernight (or as early as 5h, lasting at least 24h)Optimal induction of Ucp1 mRNA expression
Immortalized Mouse Brown Adipocytes1 µMOvernightLower but significant induction of Ucp1 mRNA expression
Primary Mouse Brown Adipocytes10 µMNot specifiedInduction of Ucp1 expression
Human White AdipocytesNot specifiedNot specifiedPromotes uncoupled respiration

Experimental Protocol: Ucp1 mRNA Induction Assay in Immortalized Brown Adipocytes

This protocol outlines the steps to assess the induction of Ucp1 mRNA expression in immortalized brown adipocytes following treatment with this compound.

Materials:

  • Immortalized mouse brown adipocytes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Differentiation medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix)

  • Primers for Ucp1 and a housekeeping gene (e.g., β-actin or Gapdh)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed immortalized mouse brown pre-adipocytes in 6-well plates at a density that allows for confluence and subsequent differentiation.

    • Once confluent, induce differentiation into mature brown adipocytes using a suitable differentiation cocktail. This process typically takes several days.

  • Treatment with this compound:

    • Prepare working solutions of this compound in fresh cell culture medium at final concentrations of 1 µM and 10 µM.

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.

    • Aspirate the differentiation medium from the mature adipocytes and replace it with the medium containing this compound or the vehicle control.

    • Incubate the plates overnight (approximately 16-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction:

    • After the incubation period, aspirate the medium and wash the cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for Ucp1 and a housekeeping gene.

    • Analyze the gene expression data using the ΔΔCt method to determine the fold change in Ucp1 mRNA expression in this compound-treated cells relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Adipocytes

AST7062601_Signaling_Pathway cluster_cell Adipocyte AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 Modulates PKA PKA AKAP1->PKA Anchors Ucp1 Ucp1 Gene PKA->Ucp1 Induces Expression Mitochondrion Mitochondrion Thermogenesis Thermogenesis Mitochondrion->Thermogenesis Mediates Ucp1->Mitochondrion Localizes to

Caption: Signaling pathway of this compound in adipocytes.

Experimental Workflow for Ucp1 Induction Assay

Ucp1_Induction_Workflow cluster_workflow Experimental Workflow arrow arrow A 1. Seed & Differentiate Immortalized Brown Adipocytes B 2. Treat with this compound (1 µM & 10 µM) or Vehicle (DMSO) A->B C 3. Incubate Overnight B->C D 4. Extract Total RNA C->D E 5. cDNA Synthesis D->E F 6. qRT-PCR for Ucp1 & Housekeeping Gene E->F G 7. Analyze Data (ΔΔCt) F->G

Caption: Workflow for Ucp1 mRNA induction assay.

References

Application Notes and Protocols for Measuring UCP1 Induction after AST-7062601 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only.

Introduction

AST-7062601 is a small molecule inducer of Uncoupling Protein 1 (UCP1), a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis.[1][2][3][4] UCP1 uncouples fatty acid oxidation from ATP synthesis in mitochondria, dissipating energy as heat.[1] The induction of UCP1 is a promising therapeutic strategy for obesity and related metabolic disorders by increasing energy expenditure. AST-7062601 has been shown to effectively increase UCP1 expression in both mouse and human adipocytes. The mechanism of action is believed to be through the modulation of the A kinase anchoring protein (AKAP) 1 and the subsequent activation of the PKA signaling pathway.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the induction of UCP1 at the mRNA and protein levels, as well as to assess its functional activity following treatment with AST-7062601.

Experimental Workflow Overview

The following diagram outlines the general experimental workflow for assessing UCP1 induction by AST-7062601.

G cluster_0 Cell/Tissue Culture & Treatment cluster_1 Sample Preparation cluster_2 UCP1 Expression Analysis cluster_3 Functional Analysis Adipocytes Adipocyte Culture (e.g., primary brown adipocytes, human white adipocytes) Treatment AST-7062601 Treatment Adipocytes->Treatment Incubate RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Tissue_Fixation Tissue Fixation & Sectioning Treatment->Tissue_Fixation Respirometry Cellular Respirometry Treatment->Respirometry Assess mitochondrial function qPCR RT-qPCR RNA_Extraction->qPCR Ucp1 mRNA Western_Blot Western Blot Protein_Extraction->Western_Blot UCP1 Protein IHC Immunohistochemistry Tissue_Fixation->IHC UCP1 Protein Localization G AST7062601 AST-7062601 AKAP1 AKAP1 AST7062601->AKAP1 Binds to PKA PKA AKAP1->PKA Modulates TranscriptionFactors Transcription Factors (e.g., ATF2, PGC1α) PKA->TranscriptionFactors Activates UCP1_Gene Ucp1 Gene TranscriptionFactors->UCP1_Gene Induces Transcription UCP1_Protein UCP1 Protein UCP1_Gene->UCP1_Protein Translation Thermogenesis Thermogenesis UCP1_Protein->Thermogenesis Mediates

References

Application Notes and Protocols: Investigating the Browning of White Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the methodologies and signaling pathways involved in the browning of white adipose tissue (WAT). While the specific compound AST 7062601 is not documented in publicly available scientific literature in the context of WAT browning, the protocols and pathways detailed below are fundamental to investigating the therapeutic potential of novel compounds aimed at inducing this metabolic process.

The browning of white adipose tissue, the process by which energy-storing white adipocytes transform into energy-expending "beige" or "brite" adipocytes, is a promising strategy for combating obesity and related metabolic disorders.[1][2][3][4] These beige adipocytes share characteristics with brown adipocytes, most notably the expression of Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP, thereby increasing energy expenditure.[1]

Key Signaling Pathways in White Adipose Tissue Browning

The induction of WAT browning is a complex process regulated by multiple signaling pathways. Understanding these pathways is crucial for identifying and validating novel therapeutic agents.

Beta_Adrenergic_Agonists β-Adrenergic Agonists ADRB3 β3-AR Beta_Adrenergic_Agonists->ADRB3 SNS Sympathetic Nervous System Norepinephrine Norepinephrine SNS->Norepinephrine Norepinephrine->ADRB3 cAMP cAMP ADRB3->cAMP PKA PKA cAMP->PKA p38_MAPK p38 MAPK PKA->p38_MAPK PGC1a PGC-1α PKA->PGC1a Activates p38_MAPK->PGC1a UCP1_Expression UCP1 Gene Expression PGC1a->UCP1_Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis PPARg PPARγ PPARg->UCP1_Expression PRDM16 PRDM16 PRDM16->UCP1_Expression Thermogenesis Thermogenesis UCP1_Expression->Thermogenesis Mitochondrial_Biogenesis->Thermogenesis Differentiation Adipocyte Differentiation Treatment Compound Treatment Differentiation->Treatment Analysis_IV Analysis: - Gene Expression (qPCR) - Protein Expression (Western Blot) - Mitochondrial Respiration Treatment->Analysis_IV In_Vivo In Vivo Studies (Animal Models) Diet High-Fat Diet (Induce Obesity) In_Vivo->Diet Treatment_IV Compound Administration Diet->Treatment_IV Analysis_Vivo Analysis: - Metabolic Phenotyping - Histology of Adipose Tissue - Gene & Protein Expression Treatment_IV->Analysis_Vivo

References

Application Notes and Protocols: Seahorse XF Analysis of Adipocytes Treated with AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The global rise in obesity and related metabolic disorders has intensified the search for therapeutic agents that can increase energy expenditure. Brown and beige adipocytes play a crucial role in non-shivering thermogenesis, a process mediated by Uncoupling Protein 1 (UCP1). UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[1] Consequently, identifying small molecules that can induce UCP1 expression and activity is a promising strategy for combating obesity.

AST 7062601 (also known as AST070) is a small molecule that has been identified as a potent inducer of endogenous UCP1 expression in primary mouse brown adipocytes.[2][3][4] Its mechanism of action is linked to the modulation of the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.[2] AKAP1 is a scaffold protein that localizes PKA to the outer mitochondrial membrane, where it can regulate mitochondrial function and dynamics. By influencing this pathway, this compound enhances the thermogenic capacity of adipocytes.

The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The Seahorse XF Cell Mito Stress Test, in particular, allows for the detailed assessment of mitochondrial respiration by sequentially injecting pharmacological agents that target different components of the electron transport chain. This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to assess the metabolic effects of this compound on adipocytes, focusing on its ability to induce UCP1-mediated uncoupled respiration.

Data Presentation

The following table summarizes the expected quantitative data from a Seahorse XF Cell Mito Stress Test on brown adipocytes treated with a vehicle control or this compound. The data illustrates the anticipated increase in mitochondrial respiration and uncoupling due to UCP1 induction by this compound.

ParameterVehicle Control (pmol/min)This compound (10 µM) (pmol/min)Fold ChangeExpected Outcome
Basal Respiration 150 ± 15350 ± 25~2.3Increase
ATP-Linked Respiration 110 ± 12120 ± 15~1.1No significant change
Proton Leak (Uncoupled Respiration) 40 ± 5230 ± 20~5.8Significant Increase
Maximal Respiration 400 ± 30650 ± 45~1.6Increase
Spare Respiratory Capacity 250 ± 25300 ± 30~1.2Moderate Increase
Non-Mitochondrial Respiration 20 ± 420 ± 41.0No change

Data are presented as mean ± standard deviation and are representative of expected results. Actual values may vary based on cell type, differentiation efficiency, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the differentiation of brown adipocytes, treatment with this compound, and subsequent analysis using the Agilent Seahorse XF Analyzer.

Protocol 1: Differentiation of Primary Brown Preadipocytes
  • Cell Seeding: Isolate stromal vascular fraction (SVF) containing preadipocytes from the interscapular brown adipose tissue (BAT) of mice. Seed the primary preadipocytes onto a Seahorse XF Cell Culture Microplate at an appropriate density to achieve confluence.

  • Proliferation: Culture the cells in growth medium (e.g., DMEM/F12 with 10% FBS and antibiotics) until they reach 100% confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with a differentiation cocktail. A typical cocktail includes DMEM/F12 with 10% FBS, insulin (B600854) (5 µg/mL), dexamethasone (B1670325) (1 µM), isobutylmethylxanthine (IBMX, 0.5 mM), and a PPARγ agonist like rosiglitazone (B1679542) (1 µM).

  • Maturation: After 48 hours (Day 2), replace the differentiation cocktail with maintenance medium containing insulin (5 µg/mL).

  • Maintenance: Replace the maintenance medium every two days. The adipocytes should be fully differentiated with visible lipid droplets by Day 7-10 and ready for experimentation.

Protocol 2: Treatment of Differentiated Adipocytes with this compound
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: On the day of the experiment, replace the medium of the fully differentiated adipocytes with fresh maintenance medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for a sufficient duration to allow for UCP1 expression. Based on literature, an overnight (16-24 hours) incubation is effective for inducing Ucp1 mRNA.

Protocol 3: Seahorse XF Cell Mito Stress Test

This protocol is adapted for a Seahorse XFe96 or similar analyzer. Adjust volumes and concentrations as needed for other platforms (e.g., XFe24).

A. Day Before Assay: Sensor Cartridge Hydration

  • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

  • Place the Seahorse XF Sensor Cartridge onto the utility plate, ensuring the sensors are submerged.

  • Hydrate the sensor cartridge in a non-CO2, 37°C incubator overnight.

B. Day of Assay: Plate and Compound Preparation

  • Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate (B1213749) to 37°C. Adjust the pH to 7.4.

  • Wash Cells: Remove the cell culture plates from the incubator. Gently wash the adipocytes twice with the prepared Seahorse XF assay medium.

  • Add Assay Medium: After the final wash, add the appropriate volume of assay medium to each well (e.g., 180 µL for an XFe96 plate).

  • Incubate: Place the cell culture plate in a non-CO2, 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.

  • Prepare Injection Compounds: Prepare stock solutions of the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at a concentration that is 10X the final desired well concentration.

    • Oligomycin: Final concentration 1.0 - 2.0 µM.

    • FCCP: Final concentration 0.5 - 2.0 µM (titration is recommended to determine the optimal concentration for maximal respiration).

    • Rotenone/Antimycin A: Final concentration 0.5 µM each.

  • Load Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

C. Running the Seahorse XF Assay

  • Calibration: Load the sensor cartridge with the injection compounds into the Seahorse XF Analyzer for calibration.

  • Run Assay: Once calibration is complete, replace the utility plate with the cell culture plate.

  • Assay Protocol: The instrument will perform the following steps:

    • Measure baseline Oxygen Consumption Rate (OCR).

    • Inject Oligomycin to inhibit ATP synthase (Complex V), revealing OCR due to proton leak.

    • Inject FCCP, a protonophore that uncouples the mitochondrial membrane, to measure maximal respiration.

    • Inject Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.

D. Data Analysis

  • Normalization: After the assay, normalize the OCR data to cell number, protein content, or DNA content to account for variations in cell density between wells.

  • Calculate Parameters: Use the Seahorse XF software to calculate the key parameters of mitochondrial function:

    • Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration).

    • ATP-Linked Respiration: (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection).

    • Proton Leak: (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration).

    • Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration).

    • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).

Mandatory Visualization

G cluster_membrane Mitochondrial Membranes cluster_pathway This compound Signaling Pathway OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane AST This compound AKAP1 AKAP1 AST->AKAP1 Modulates Interaction PKA PKA (Protein Kinase A) AKAP1->PKA CREB CREB / Other Transcription Factors PKA->CREB Phosphorylates & Activates UCP1_Gene UCP1 Gene Expression CREB->UCP1_Gene Induces UCP1_Protein UCP1 Protein UCP1_Gene->UCP1_Protein Translates H_plus H+ UCP1_Protein->H_plus Proton Transport Heat Heat

Caption: Signaling pathway of this compound inducing UCP1-mediated thermogenesis.

G cluster_prep Preparation (Day 1-10) cluster_assay Seahorse XF Assay (Real-Time) cluster_analysis Data Analysis Differentiate 1. Differentiate Preadipocytes in Seahorse Plate Treat 2. Treat Adipocytes with This compound (or Vehicle) Hydrate 3. Hydrate Sensor Cartridge Overnight Basal 4. Measure Basal OCR Hydrate->Basal Oligo 5. Inject Oligomycin (Measures Proton Leak) Basal->Oligo FCCP 6. Inject FCCP (Measures Maximal Respiration) Oligo->FCCP Rot_AA 7. Inject Rotenone/Antimycin A (Measures Non-Mitochondrial Respiration) FCCP->Rot_AA Normalize 8. Normalize OCR Data (e.g., to protein concentration) Rot_AA->Normalize Calculate 9. Calculate Mito-Stress Parameters (Basal, ATP-Linked, Max, etc.) Normalize->Calculate

Caption: Experimental workflow for Seahorse XF analysis of adipocytes.

References

Application Notes and Protocols for Detecting Ucp1 Protein Levels Post-AST 7062601 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST-7062601 is a small molecule inducer of Uncoupling Protein 1 (Ucp1), a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis. Ucp1 uncouples fatty acid oxidation from ATP production in mitochondria, dissipating energy as heat.[1] The induction of Ucp1 is a promising therapeutic strategy for obesity and related metabolic disorders. This document provides a detailed protocol for the detection and quantification of Ucp1 protein levels by Western blot in brown adipose tissue (BAT) following treatment with AST-7062601 or its more potent analog, Z16078526 (referred to as Z160).

Signaling Pathway and Experimental Workflow

The induction of Ucp1 by AST-7062601 and related compounds is thought to involve the modulation of the A kinase anchoring protein (AKAP) 1 and its interaction with protein kinase A (PKA), a key component of the β-adrenergic signaling pathway.

G cluster_0 AST-7062601 Treatment and Sample Preparation cluster_1 Western Blot Protocol Mouse C57BL/6J Mouse Treatment Subcutaneous Injection (Z160) Mouse->Treatment Harvest Harvest Brown Adipose Tissue (24h post-injection) Treatment->Harvest Lysis Tissue Homogenization & Protein Lysis Harvest->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Ucp1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis G AST7062601 AST-7062601 AKAP1 AKAP1 AST7062601->AKAP1 modulates PKA PKA AKAP1->PKA interacts with CREB CREB PKA->CREB phosphorylates Ucp1_Gene Ucp1 Gene CREB->Ucp1_Gene activates transcription Ucp1_Protein Ucp1 Protein Ucp1_Gene->Ucp1_Protein translation

References

Application Notes and Protocols: Measuring Ucp1 mRNA in Response to AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying the expression of Uncoupling Protein 1 (Ucp1) mRNA in response to the small molecule AST 7062601 (also known as AST070) using quantitative reverse transcription PCR (qRT-PCR). This document includes experimental procedures, primer information, data presentation guidelines, and a diagram of the proposed signaling pathway.

Introduction

Uncoupling Protein 1 (UCP1) is a key mitochondrial protein primarily found in brown and beige adipocytes that plays a crucial role in non-shivering thermogenesis. UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[1][2] Strategies aimed at increasing UCP1 expression and activity are of significant interest for combating obesity and related metabolic disorders by enhancing energy expenditure.[1][2]

The small molecule this compound has been identified as a potent inducer of Ucp1 expression.[1] This compound has been shown to increase Ucp1 mRNA and protein levels, leading to enhanced thermogenesis. The proposed mechanism of action involves the modulation of A-kinase anchoring protein 1 (AKAP1) and Protein Kinase A (PKA) signaling in mitochondria.

This document outlines the necessary protocols to accurately measure the induction of Ucp1 mRNA by this compound in a research setting.

Quantitative Data Summary

The following table summarizes the quantitative data on Ucp1 mRNA expression in response to this compound treatment in primary mouse brown adipocytes.

Treatment GroupConcentration (µM)Fold Change in Ucp1 mRNA (vs. Vehicle)Reference
Vehicle (Control)-1.0
This compound10>2.5

Note: The exact fold change can vary based on experimental conditions, cell type, and treatment duration. The provided data is based on published findings where this compound demonstrated strong induction of Ucp1 expression.

Experimental Protocols

This section provides a detailed methodology for the key experiments required to assess the effect of this compound on Ucp1 mRNA expression.

I. Cell Culture and Treatment
  • Cell Line: Primary mouse brown adipocytes are the recommended cell model. Immortalized brown adipocyte cell lines can also be utilized.

  • Culture Conditions: Culture and differentiate the adipocytes according to standard laboratory protocols.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM).

    • Treat the differentiated adipocytes with the this compound-containing medium or a vehicle control (medium with the same concentration of solvent) for a specified duration (e.g., 24 hours).

II. RNA Extraction and cDNA Synthesis
  • Total RNA Extraction:

    • Following treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers. Follow the manufacturer's protocol.

III. Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design/Selection: The following are validated mouse Ucp1 primer sequences for use in qRT-PCR.

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
Ucp1GCTTTGCCTCACTCAGGATTGGCCAATGAACACTGCCACACCTC

Note: It is crucial to use reference genes for normalization to account for variations in RNA input and reverse transcription efficiency. Commonly used reference genes for adipose tissue include Beta-2-microglobulin (B2m) and TATA-box binding protein (Tbp).

  • qRT-PCR Reaction Setup:

    • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and diluted cDNA template.

    • Set up the reactions in triplicate for each sample and gene (Ucp1 and reference genes).

    • Include a no-template control (NTC) for each primer pair to check for contamination.

  • Thermal Cycling Conditions:

    • Perform the qRT-PCR on a real-time PCR detection system with the following cycling conditions (can be optimized based on the instrument and reagents):

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Ucp1 and the reference gene(s) for each sample.

    • Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method.

      • Normalize the Ct value of Ucp1 to the Ct value of the reference gene(s) for each sample (ΔCt = CtUcp1 - Ctreference).

      • Normalize the ΔCt of the treated samples to the ΔCt of the vehicle-treated control samples (ΔΔCt = ΔCttreated - ΔCtcontrol).

      • Calculate the fold change in expression as 2-ΔΔCt.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for measuring Ucp1 mRNA.

AST7062601_Signaling_Pathway cluster_cell Adipocyte cluster_mito Mitochondrion AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 interacts with PKA PKA AKAP1->PKA localizes Ucp1_gene Ucp1 Gene PKA->Ucp1_gene activates transcription Ucp1_mRNA Ucp1 mRNA Ucp1_gene->Ucp1_mRNA transcription Thermogenesis Thermogenesis Ucp1_mRNA->Thermogenesis leads to

Caption: Proposed signaling pathway of this compound inducing Ucp1 expression.

qRT_PCR_Workflow start Differentiated Adipocytes treatment Treatment with this compound or Vehicle start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Ucp1 and Reference Genes cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end Relative Ucp1 mRNA Expression data_analysis->end

Caption: Experimental workflow for measuring Ucp1 mRNA expression.

References

Application Note: Evaluating Adipocyte Viability Following Treatment with AST 7062601 using a Modified MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipocytes are critical cells in metabolic regulation, and their viability is a key parameter in studies related to obesity, diabetes, and other metabolic disorders. Assessing the effects of novel therapeutic compounds on adipocyte health is a fundamental step in drug discovery. This application note provides a detailed protocol for determining the viability of adipocytes treated with the novel compound AST 7062601 using a modified 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The standard MTT assay relies on the reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[1][2] However, in adipocytes, the lipophilic formazan crystals become trapped within intracellular lipid droplets, preventing their dissolution and accurate quantification using standard protocols.[3][4] The protocol described herein is specifically adapted for adipocytes and involves a cell disruption and lipid extraction step to ensure accurate measurement of formazan.[3]

Experimental Protocols

Materials and Reagents

Cells and Cell Culture:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

  • Adipocyte culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

This compound Treatment:

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

MTT Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and stored protected from light at 4°C.

  • Triton™ X-100 (for positive control of cell death)

  • Sonicator

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed pre-differentiated or mature adipocytes into a 24-well or 96-well tissue culture plate at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the adipocyte culture medium. Also, prepare a vehicle control (medium with the same concentration of the vehicle, e.g., DMSO, as the highest concentration of this compound) and a positive control for cell death (medium containing a cytotoxic agent like Triton™ X-100).

  • Cell Treatment: Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or the positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

Modified MTT Assay Protocol for Adipocytes
  • MTT Addition: Following the treatment period, add 1/10th of the well volume of the 5 mg/mL MTT solution to each well (e.g., 50 µL for a 500 µL well volume).

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Cell Lysis and Formazan Extraction:

    • Carefully remove the medium containing MTT from each well.

    • Add an appropriate volume of a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO) to each well.

    • To ensure the release of the trapped formazan from the lipid droplets, sonicate the plate on ice for 10-15 seconds per well.

  • Centrifugation: Transfer the lysate from each well to a microcentrifuge tube. Centrifuge the tubes at a high speed (e.g., 13,000 x g) for 5 minutes to pellet any cell debris.

  • Absorbance Measurement: Carefully transfer the supernatant, which contains the dissolved formazan, to a new 96-well plate. Measure the absorbance at 570 nm using a spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The viability of adipocytes treated with this compound is expressed as a percentage of the vehicle-treated control cells. The data can be summarized in a table for clear comparison.

Table 1: Effect of this compound on Adipocyte Viability

Treatment GroupConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control01.2540.087100%
This compound11.2110.09196.6%
This compound100.9870.07578.7%
This compound500.6320.05450.4%
This compound1000.3150.04225.1%
Positive ControlTriton™ X-1000.1020.0158.1%

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_assay Modified MTT Assay cluster_analysis Data Acquisition & Analysis seed Seed Adipocytes treat Treat with this compound seed->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt extract Lyse, Sonicate & Extract Formazan incubate_mtt->extract centrifuge Centrifuge Lysate extract->centrifuge read Measure Absorbance (570nm) centrifuge->read analyze Calculate % Viability read->analyze

Caption: Experimental workflow for the modified MTT assay.

Hypothetical Signaling Pathway

G cluster_cell Adipocyte AST This compound receptor Cell Surface Receptor AST->receptor caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low UCP1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers observing low UCP1 expression in 10T1/2 adipocytes when using the UCP1 inducer, AST 7062601.

Frequently Asked Questions (FAQs)

Q1: Why is UCP1 expression unexpectedly low in my 10T1/2 adipocytes after treatment with this compound?

A1: Several factors can contribute to low UCP1 expression in this specific model. The most common issues include:

  • Suboptimal Adipogenic Differentiation: The 10T1/2 cell line is a mesenchymal stem cell line, and its differentiation into UCP1-expressing "brown-like" adipocytes can be inefficient without a robust and optimized protocol.

  • Inherent Limitations of the Cell Line: 10T1/2 adipocytes may have inherently lower expression of key factors required for high UCP1 expression, such as PRDM16, compared to dedicated brown adipocyte cell lines.[1] In some cases, UCP1 mRNA may be detectable, but the protein level can be very low or undetectable.[1]

  • Inflammatory Signaling: Pro-inflammatory cytokines, such as TNF-α, can actively suppress UCP1 gene transcription.[1][2] This can be caused by contamination (e.g., LPS) or high cell density leading to stressed cultures. This suppression may occur via the ERK signaling pathway.[2]

  • Incorrect this compound Concentration or Timing: The compound may not have been used at its optimal concentration or for a sufficient duration to induce a strong response.

  • Assay Sensitivity: The method used to detect UCP1 (RT-qPCR or Western Blot) may not be sensitive enough to detect the induced expression levels in this cell model.

Q2: Is the 10T1/2 cell line an appropriate model for studying UCP1 induction?

A2: The C3H10T1/2 cell line is a valid model for studying the commitment of pluripotent stem cells to the adipocyte lineage and can be induced to express UCP1, making it a model for "brown-like" or "beige" adipocytes. However, it is crucial to recognize its limitations. Researchers should be aware that the magnitude of UCP1 induction may be significantly lower than in primary brown adipocytes or immortalized brown fat cell lines. For studies requiring high UCP1 protein levels, alternative models should be considered.

Q3: How does this compound work, and how can I confirm its pathway is active?

A3: this compound is a small molecule that induces UCP1 expression. Its mechanism involves the modulation of the A-Kinase Anchoring Protein 1 (AKAP1) and subsequent activation of Protein Kinase A (PKA). This mimics the canonical β-adrenergic signaling pathway that is a primary driver of thermogenesis. To confirm pathway activation, you can measure the phosphorylation of downstream PKA targets, such as CREB and p38 MAPK, which are central regulators of UCP1 transcription.

Q4: What are the essential positive and negative controls for my experiment?

A4:

  • Positive Controls:

    • Differentiation Control: A known potent adipogenic cocktail (e.g., including a PPARγ agonist like rosiglitazone) to ensure the cells are capable of differentiating effectively.

    • UCP1 Induction Control: A well-characterized β-adrenergic receptor agonist, such as Isoproterenol (ISO) or CL316,243, to confirm the inducibility of UCP1 in your differentiated cells.

  • Negative Controls:

    • Undifferentiated Cells: 10T1/2 cells that have not been exposed to the differentiation media.

    • Vehicle Control: Differentiated adipocytes treated with the same vehicle (e.g., DMSO) used to dissolve this compound.

Troubleshooting Guide

Use the following workflow and table to diagnose and resolve issues with low UCP1 expression.

Troubleshooting Workflow

G start Start: Low UCP1 Expression Observed check_diff 1. Verify Adipogenic Differentiation - Check for lipid droplets (Oil Red O) - Analyze adipocyte markers (e.g., PPARγ, aP2) start->check_diff check_controls 2. Assess Positive Controls - Is UCP1 induced by Isoproterenol/CL316,243? check_diff->check_controls Differentiation OK sol_diff Optimize Differentiation Protocol (See Protocol 1) check_diff->sol_diff Poor Differentiation check_compound 3. Evaluate this compound - Verify concentration (dose-response) - Check compound stability/activity check_controls->check_compound Controls OK sol_model Consider Alternative Cell Model (e.g., primary brown adipocytes) check_controls->sol_model Controls Fail check_culture 4. Investigate Culture Conditions - Test for mycoplasma/LPS - Check for signs of inflammation/stress check_compound->check_culture Compound OK sol_compound Optimize Compound Treatment - Perform dose-response & time-course - Acquire fresh compound stock check_compound->sol_compound Suboptimal Response check_culture->sol_model Culture OK (Inherent low expression) sol_culture Improve Culture Hygiene - Use fresh media/reagents - Reduce cell density check_culture->sol_culture Culture Issues Found

Caption: A step-by-step workflow to diagnose the cause of low UCP1 expression.

Problem Summary Table
Potential ProblemPossible Cause(s)Recommended Solution(s)
Inefficient Adipogenesis - Insufficient confluency before induction.- Incomplete differentiation cocktail.- Low passage or overly high passage number cells.- Ensure cells are 100% confluent for 2 days before starting differentiation.- Use a complete induction cocktail including a PPARγ agonist like rosiglitazone (B1679542) (See Protocol 1).- Use 10T1/2 cells at a consistent, low passage number.
Suppressed UCP1 Transcription - Bacterial (LPS) or mycoplasma contamination.- Presence of pro-inflammatory cytokines (e.g., TNF-α) from stressed cells.- Perform routine mycoplasma testing.- Ensure all media and reagents are sterile.- Avoid excessive cell density and ensure gentle handling.
Ineffective UCP1 Induction - this compound concentration is too low or too high (toxicity).- Insufficient treatment duration.- Degraded compound.- Perform a dose-response curve (e.g., 1 µM - 20 µM).- Perform a time-course experiment (e.g., 6, 12, 24 hours).- Use a fresh, validated batch of this compound.
Low Assay Sensitivity - Low abundance of UCP1 protein.- Inefficient RNA extraction or poor primer efficiency (RT-qPCR).- Low-quality primary antibody (Western Blot).- For RT-qPCR, use a high-quality RNA extraction kit and validate primer efficiency.- For Western Blot, use a positive control lysate (e.g., from primary brown adipose tissue) and a validated anti-UCP1 antibody. Be prepared that protein may be undetectable.

Key Experimental Protocols

Protocol 1: Adipogenic Differentiation of 10T1/2 Cells for UCP1 Induction

This protocol is adapted from established methods for inducing a brown-like adipocyte phenotype in 10T1/2 cells.

  • Seeding: Plate C3H10T1/2 cells in a growth medium (DMEM with 10% FBS, 1% Penicillin/Streptomycin) and grow until they reach 100% confluency. Maintain at confluence for an additional 2 days (Day 0).

  • Induction (Day 0 to Day 2): Change the medium to an induction cocktail:

  • Maturation (Day 2 onwards): Replace the induction medium with a maturation medium consisting of DMEM, 10% FBS, 1% P/S, and 5 µg/mL Insulin.

  • Medium Change: Refresh the maturation medium every 2 days. Adipocytes with visible lipid droplets should appear between days 5 and 8.

  • UCP1 Induction: On Day 7 or 8, replace the medium with fresh maturation medium containing either this compound (at the desired concentration) or a vehicle/positive control for the desired experimental duration (e.g., 8-24 hours).

  • Harvesting: After treatment, wash cells with cold PBS and harvest for RNA or protein analysis.

Protocol 2: UCP1 Expression Analysis by RT-qPCR
  • RNA Isolation: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step.

  • RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix. A typical reaction includes:

    • cDNA template

    • Forward and Reverse primers for UCP1 and a housekeeping gene (e.g., Actb, Gapdh)

    • SYBR Green Master Mix

    • Nuclease-free water

  • Analysis: Calculate the relative expression of UCP1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

Signaling Pathway Visualization

Understanding the signaling cascade is key to troubleshooting. This compound acts on the PKA pathway, which can be inhibited by other signals.

G cluster_pathway UCP1 Induction Pathway cluster_inhibitory Inhibitory Pathway ext β-AR Agonist (e.g., Isoproterenol) beta_ar β-Adrenergic Receptor ext->beta_ar ast This compound akap1 AKAP1 ast->akap1 modulates pka PKA (Protein Kinase A) beta_ar->pka activates akap1->pka activates p38 p38 MAPK pka->p38 activates creb CREB pka->creb activates ucp1_gene UCP1 Gene Transcription p38->ucp1_gene promotes creb->ucp1_gene promotes inflammation Inflammation (e.g., TNF-α) erk ERK inflammation->erk activates erk->ucp1_gene inhibits

Caption: Simplified signaling pathway for UCP1 induction and its inhibition.

References

Technical Support Center: AST 7062601 & In Vivo Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the UCP1 inducer, AST 7062601. It provides troubleshooting advice and answers to frequently asked questions regarding the observation that this compound may not be inducing a thermogenic effect in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound (also known as AST070) is a small molecule that has been shown to strongly induce the expression of Uncoupling Protein 1 (UCP1) in primary mouse brown adipocytes.[1][2][3][4] The proposed mechanism involves the modulation of A-Kinase Anchoring Protein 1 (AKAP1) and Protein Kinase A (PKA) signaling.[5] This pathway ultimately leads to increased UCP1 expression, which uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat.

Q2: Has this compound itself been reported to induce thermogenesis in vivo?

A2: The available literature prominently highlights the in vitro effects of this compound on inducing UCP1 expression in brown adipocytes. A key study in the field reported that a related compound, Z160, which shares a mechanism of action with this compound, was shown to activate thermogenesis in mice. Specific reports detailing the in vivo thermogenic effects of this compound are less clear in the provided search results. Therefore, a lack of an in vivo response with this compound could be due to a variety of experimental factors or compound-specific properties.

Q3: What are the key differences between in vitro UCP1 induction and in vivo thermogenesis?

A3: Inducing UCP1 expression in a cell culture (in vitro) is a significant first step, but it does not guarantee a measurable increase in whole-body temperature (in vivo thermogenesis). The latter is a complex physiological process influenced by:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the compound in the living organism.

  • Pharmacodynamics (PD): The dose-response relationship and the compound's effect at the target tissue in the context of the whole animal.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Off-target effects: Unintended interactions with other biological targets that could counteract the thermogenic effect.

  • Physiological compensation: The animal's natural homeostatic mechanisms that may work to maintain a stable body temperature.

Troubleshooting Guide: this compound Not Inducing Thermogenesis In Vivo

If you are not observing the expected thermogenic effect with this compound in your in vivo experiments, consider the following troubleshooting steps.

Compound Formulation and Administration

The delivery of the compound to the target tissue (brown or beige adipose tissue) is critical.

ParameterRecommendationRationale
Vehicle Selection Ensure this compound is fully solubilized. Test the vehicle alone as a control group.Poor solubility can lead to inaccurate dosing and low bioavailability. The vehicle itself should not have any thermogenic or toxic effects.
Route of Administration Consider alternative routes. If using oral gavage, assess oral bioavailability. Intraperitoneal (IP) or subcutaneous (SC) injections may provide more direct systemic exposure.The chosen route significantly impacts the absorption and distribution of the compound.
Dosing and Frequency Perform a dose-response study. The optimal in vitro concentration may not directly translate to an effective in vivo dose. Consider the compound's half-life to determine the dosing frequency.Sub-optimal dosing can lead to insufficient target engagement.
Experimental Model and Conditions

The physiological state of the animal model can influence the thermogenic response.

ParameterRecommendationRationale
Animal Model Use a well-characterized mouse strain for metabolic studies, such as C57BL/6J.Different strains can have variations in their metabolic and thermogenic capacities.
Acclimation Temperature House animals at thermoneutrality (e.g., 30°C) for a period before the experiment to suppress basal thermogenesis and enhance the window for detecting a compound-induced effect.Standard housing temperatures (around 22°C) can already stimulate a mild cold response, potentially masking the effect of a pharmacological agent.
Diet Ensure a consistent and defined diet. High-fat diets can remodel adipose tissue and may influence the response to thermogenic agents.Diet is a major modulator of energy metabolism and adipose tissue function.
Measurement of Thermogenesis

The methods used to assess thermogenesis must be sensitive and appropriate.

Measurement TechniqueKey Considerations
Core Body Temperature Use telemetry probes for continuous and accurate monitoring. Rectal temperature measurements can be stressful for the animals and may only provide a snapshot in time.
Indirect Calorimetry Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to assess energy expenditure. This is a highly sensitive method for detecting changes in metabolic rate.
Gene and Protein Expression At the end of the study, collect relevant tissues (e.g., interscapular brown adipose tissue, inguinal white adipose tissue) and analyze the expression of UCP1 and other thermogenic markers (e.g., PGC1α) via qPCR or Western blot.

Signaling and Experimental Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed mechanism of action for this compound in inducing UCP1 expression.

AST7062601_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus AKAP1 AKAP1 PKA PKA AKAP1->PKA anchors CREB CREB/Other Transcription Factors PKA->CREB activates UCP1 UCP1 AST7062601 This compound AST7062601->AKAP1 modulates UCP1_Gene Ucp1 Gene CREB->UCP1_Gene promotes transcription UCP1_Gene->UCP1 expression

Caption: Proposed mechanism of this compound via AKAP1/PKA modulation to induce UCP1 expression.

Troubleshooting Workflow for In Vivo Thermogenesis Experiments

This flowchart provides a logical sequence for troubleshooting failed in vivo thermogenesis experiments with this compound.

Troubleshooting_Workflow Start No Thermogenic Effect Observed In Vivo Check_Compound Step 1: Verify Compound & Administration Start->Check_Compound Check_Model Step 2: Assess Experimental Model & Conditions Check_Compound->Check_Model If formulation & dosing are correct Sol_Compound Reformulate, Adjust Dose, Change Route Check_Compound->Sol_Compound Check_Measurement Step 3: Evaluate Measurement Technique Check_Model->Check_Measurement If model & conditions are optimal Sol_Model Change Housing Temp, Use Different Strain Check_Model->Sol_Model Analyze_Tissue Step 4: Analyze Target Tissue (Adipose) Check_Measurement->Analyze_Tissue If measurement is sensitive Sol_Measurement Use Telemetry or Indirect Calorimetry Check_Measurement->Sol_Measurement Conclusion Re-evaluate Compound's In Vivo Efficacy Analyze_Tissue->Conclusion If UCP1 is not induced, consider PK/PD issues Sol_Tissue Measure UCP1 mRNA/Protein Analyze_Tissue->Sol_Tissue

Caption: A step-by-step workflow for troubleshooting in vivo thermogenesis experiments.

Experimental Protocols

Protocol: UCP1 Gene Expression Analysis by qPCR

This protocol provides a method to determine if this compound is engaging its molecular target in adipose tissue.

  • Tissue Collection: At the end of the in vivo study, euthanize animals and immediately dissect interscapular brown adipose tissue (iBAT) and inguinal white adipose tissue (iWAT). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • RNA Extraction:

    • Homogenize ~30-50 mg of frozen tissue using a bead mill homogenizer in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a column-based kit or phenol-chloroform extraction according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for Ucp1 and a housekeeping gene (e.g., Actb, Gapdh), and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in Ucp1 expression between the vehicle-treated and this compound-treated groups.

This guide provides a starting point for addressing the potential reasons for a lack of in vivo thermogenesis with this compound. A systematic approach to troubleshooting experimental design and execution is crucial for obtaining reliable results.

References

Technical Support Center: Ucp1 Induction with AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AST 7062601 to induce Uncoupling Protein 1 (Ucp1) expression. Variability in experimental outcomes is a common challenge, and this resource aims to provide solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce Ucp1 expression?

This compound (also known as AST070) is a small molecule identified to induce Ucp1 expression in brown and beige adipocytes.[1] Its mechanism of action is believed to involve the modulation of A-kinase anchoring protein 1 (AKAP1) and the subsequent activation of the Protein Kinase A (PKA) signaling pathway, a key regulator of thermogenesis.[1][2][3]

Q2: What is the optimal concentration and treatment duration for this compound?

Based on initial characterization studies in immortalized mouse brown adipocytes, the optimal concentration for Ucp1 mRNA induction is 10 µM. A significant increase in Ucp1 expression is observed as early as 5 hours, and this effect is sustained for at least 24 hours.

Q3: In which cell types has this compound been shown to be effective?

This compound and its more potent analog, Z16078526 (Z160), have been shown to robustly induce Ucp1 expression in both immortalized and primary mouse brown adipocytes. Effects have also been observed in human white adipocytes.

Q4: What are the expected downstream effects of this compound treatment?

Besides Ucp1 induction, treatment with related compounds has been shown to increase the expression of other thermogenic genes such as Ppargc1a and Pparg. Furthermore, these compounds can enhance mitochondrial activity, including uncoupled respiration, and promote lipolysis. In vivo studies with a related compound led to an increase in body temperature and UCP1 protein levels in brown adipose tissue (BAT).

Troubleshooting Guide: Variability in Ucp1 Induction

Low or No Ucp1 Induction
Potential Cause Recommended Solution
Suboptimal this compound Concentration Titrate this compound concentration. While 10 µM is reported as optimal, this may vary depending on the cell line and experimental conditions. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
Insufficient Treatment Duration Ensure a sufficient treatment time. While effects are seen at 5 hours, longer incubations (e.g., 16-24 hours) may yield more robust induction.
Poor Cell Health or Differentiation Ensure adipocytes are fully differentiated and healthy before treatment. Poor differentiation leads to a blunted response. Visually inspect for lipid droplet accumulation and confirm expression of adipogenic markers (e.g., Pparg, Cebpa).
Cell Line and Passage Number Use a validated brown or beige adipocyte cell line. High passage numbers can lead to reduced differentiation capacity and Ucp1 inducibility. It is recommended to use cells at a low passage number.
Reagent Quality Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment.
High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Seeding Density Ensure uniform cell seeding across all wells or plates. Inconsistent cell numbers at the start of differentiation can lead to variable differentiation efficiency and Ucp1 induction.
Uneven Differentiation Optimize the differentiation protocol to achieve a homogenous population of mature adipocytes. Ensure even distribution of differentiation cocktail.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent addition of this compound and other reagents. When possible, use master mixes for treatments.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for critical experiments. If this is not feasible, ensure consistent media volume in all wells to reduce evaporation.

Quantitative Data Summary

The following table summarizes the fold-change in Ucp1 mRNA expression in immortalized brown adipocytes after overnight treatment with this compound, as reported by Vergnes et al. (2020).

Treatment Concentration Fold Change in Ucp1 mRNA (vs. Vehicle)
Vehicle-1
This compound1 µM~10
This compound10 µM~25

Data is estimated from the graphical representation in the source publication.

Experimental Protocols

Immortalized Brown Adipocyte Culture and Differentiation

This protocol is a general guideline and may need optimization for specific cell lines.

  • Cell Culture:

    • Culture immortalized brown preadipocytes in DMEM/High glucose supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Adipocyte Differentiation:

    • Seed preadipocytes in the desired culture plates and grow to 100% confluency. Wait an additional 48 hours post-confluency to initiate differentiation.

    • Days 0-2 (Induction): Replace the growth medium with a differentiation medium containing:

      • DMEM with 10% FBS

      • 20 nM Insulin (B600854)

      • 1 µM Dexamethasone

      • 0.5 mM IBMX

      • 1 nM T3

      • 125 µM Indomethacin

      • 2.8 µM Rosiglitazone

    • Days 2-4: Replace with differentiation medium containing 20 nM Insulin, 1 nM T3, and 2.8 µM Rosiglitazone.

    • Days 4-8 (and onwards): Replace with differentiation medium containing 20 nM Insulin and 2.8 µM Rosiglitazone every 2 days. Mature adipocytes with visible lipid droplets should be apparent by day 8.

Ucp1 Induction with this compound
  • On day 8-10 of differentiation, replace the medium with fresh differentiation medium (containing insulin and rosiglitazone).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add this compound to the culture medium to a final concentration of 10 µM. For the vehicle control, add an equivalent volume of the solvent.

  • Incubate the cells for the desired duration (e.g., 16-24 hours) at 37°C and 5% CO2.

  • Harvest cells for RNA or protein analysis.

RNA Extraction and qPCR for Ucp1
  • Wash cells with PBS and lyse directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Ucp1 and a housekeeping gene (e.g., B2m, Tbp, Gapdh).

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in Ucp1 expression.

Western Blot for UCP1 Protein
  • Wash cells with ice-cold PBS and lyse in RIPA buffer or adipocyte lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • For adipose tissue lysates, which are high in lipids, an acetone (B3395972) precipitation step can be performed to clean up the sample and improve band resolution.

  • Mix 30-60 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of this compound in Ucp1 Induction```dot

AST7062601_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus AST_7062601 This compound AKAP1 AKAP1 AST_7062601->AKAP1 Binds/Modulates AKAP1_mito Mitochondrial AKAP1 AKAP1->AKAP1_mito Translocates to Mitochondria PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active Activation Transcription_Factors Transcription Factors (e.g., CREB, ATF2) PKA_active->Transcription_Factors Phosphorylates AKAP1_mito->PKA_inactive Anchors Ucp1_Gene Ucp1 Gene Transcription_Factors->Ucp1_Gene Activates Transcription Ucp1_mRNA Ucp1 mRNA Ucp1_Gene->Ucp1_mRNA

Caption: Workflow for Ucp1 induction and analysis in cultured adipocytes.

References

Optimizing AST 7062601 concentration for maximal Ucp1 induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AST 7062601 to induce Uncoupling Protein 1 (Ucp1) expression. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Quick Facts: this compound

PropertyValueReference
Synonyms AST070[1][2][3]
CAS Number 675197-89-4[1][2]
Molecular Formula C18H15N3O4S
Molecular Weight 369.39 g/mol
Mechanism of Action Ucp1 inducer via A-Kinase Anchoring Protein 1 (AKAP1)/Protein Kinase A (PKA) modulation.
Primary Application Induction of endogenous Ucp1 expression in primary mouse brown adipocytes for studies on thermogenesis and uncoupled respiration.

Dose-Response Data for Ucp1 Induction

The following table summarizes the dose-dependent effect of this compound on Ucp1 mRNA levels in immortalized brown adipocytes, based on overnight treatment.

This compound ConcentrationRelative Ucp1 mRNA Levels (Fold Change)Notes
1 µMLower induction-
10 µM Optimal Induction Recommended starting concentration for maximal effect.

Data extracted from Vergnes L, et al. J Biol Chem. 2020.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve 3.7 mg of this compound in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Differentiation of Primary Mouse Brown Adipocytes

This protocol is adapted from established methods for the culture and differentiation of brown adipocytes.

  • Isolation: Isolate preadipocytes from the interscapular brown adipose tissue (BAT) of neonatal mice.

  • Proliferation: Culture the preadipocytes in DMEM supplemented with 20% FBS, 1% penicillin-streptomycin.

  • Differentiation Cocktail: To induce differentiation, treat confluent preadipocytes with a differentiation cocktail containing:

    • 0.5 mM isobutylmethylxanthine (IBMX)

    • 125 nM indomethacin

    • 1 µM dexamethasone

    • 1 nM T3

    • 20 nM insulin

  • Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing 1 nM T3 and 20 nM insulin. Mature, lipid-laden adipocytes should be visible within 7-10 days.

Ucp1 Induction with this compound
  • Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period. Effects on Ucp1 expression have been observed as early as 5 hours and sustained for at least 24 hours.

Quantification of Ucp1 Expression
  • Quantitative PCR (qPCR):

    • Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for Ucp1 and a housekeeping gene (e.g., β-actin, Gapdh) for normalization.

  • Western Blotting:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Ucp1, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin, GAPDH) should be used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no Ucp1 induction 1. Suboptimal this compound concentration: The concentration may be too low. 2. Insufficient treatment time: The incubation period may be too short. 3. Poor cell health or differentiation: The brown adipocytes may not be fully differentiated or are unhealthy. 4. Inactive compound: The this compound stock may have degraded. 5. Issues with the PKA signaling pathway: The cells may have a defect in the AKAP1/PKA pathway.1. Perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM to determine the optimal concentration for your specific cell line. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak induction time. 3. Verify the differentiation status of your adipocytes by microscopy (lipid droplet accumulation) and by checking for the expression of other brown adipocyte markers (e.g., PGC-1α). Ensure optimal cell culture conditions. 4. Prepare a fresh stock solution of this compound. 5. As a positive control, treat cells with a known PKA activator like forskolin (B1673556) to confirm the responsiveness of the pathway.
High cell death or toxicity 1. High this compound concentration: The concentration used may be cytotoxic. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high. 3. Poor cell health: The cells may be overly confluent or stressed.1. Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at different concentrations. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. 3. Ensure cells are healthy and not overly dense before treatment.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or differentiation efficiency can lead to variability. 2. Inconsistent compound preparation: Errors in the preparation or dilution of the this compound stock solution. 3. Variability in assay performance: Inconsistent timing or execution of qPCR or Western blotting.1. Use cells of a consistent passage number and ensure a consistent level of differentiation for each experiment. 2. Prepare a large batch of stock solution and aliquot it to ensure consistency across multiple experiments. 3. Standardize all steps of the analytical assays, including incubation times, antibody concentrations, and instrument settings.
Difficulty detecting Ucp1 protein by Western blot 1. Low Ucp1 protein levels: The induction may be modest at the protein level. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Suboptimal Western blot protocol: Issues with protein extraction, transfer, or antibody incubation.1. Increase the amount of protein loaded on the gel. Use a positive control, such as protein lysate from cold-exposed brown adipose tissue. 2. Validate your Ucp1 antibody using a positive control and, if possible, a negative control (e.g., lysate from Ucp1 knockout mice). 3. Optimize your Western blot protocol, including the lysis buffer, antibody concentrations, and incubation times. For adipose tissue, special protein extraction methods may be needed to remove lipids.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound induces Ucp1 expression by modulating the A-Kinase Anchoring Protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway. It is believed to act by binding to AKAP1, which then influences the PKA signaling cascade in adipocytes.

Q2: In which cell types has this compound been shown to be effective?

A2: this compound has been shown to strongly induce endogenous Ucp1 expression in primary mouse brown adipocytes.

Q3: What is the recommended concentration of this compound to use?

A3: The optimal concentration for Ucp1 induction in immortalized brown adipocytes is approximately 10 µM. However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How long does it take to see an effect on Ucp1 expression?

A4: The induction of Ucp1 expression can be observed as early as 5 hours after treatment with 10 µM this compound and can last for at least 24 hours.

Q5: Are there any known off-target effects of this compound?

A5: The currently available literature does not provide a comprehensive profile of off-target effects for this compound. As with any small molecule inhibitor, caution should be exercised, and appropriate controls should be included in your experiments.

Q6: Is this compound toxic to cells?

A6: While the primary study did not report significant toxicity at the effective concentrations, it is always advisable to perform a cell viability assay to determine the cytotoxic potential of this compound in your specific cell type and experimental conditions.

Q7: Can I use this compound in vivo?

A7: The primary study by Vergnes et al. (2020) demonstrated in vivo efficacy of a related compound, Z16078526, which showed increased body temperature and UCP1 protein levels in mice. While this suggests potential for in vivo use of compounds from this family, specific in vivo studies with this compound would be necessary to determine its efficacy and safety.

Visualizations

AST7062601_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AKAP1 AKAP1 This compound->AKAP1 Modulates PKA_inactive PKA (inactive) AKAP1->PKA_inactive Anchors PKA_active PKA (active) PKA_inactive->PKA_active Activation Transcription_Factors Transcription Factors (e.g., CREB) PKA_active->Transcription_Factors Phosphorylates Ucp1_Gene Ucp1 Gene Transcription_Factors->Ucp1_Gene Activates Transcription Ucp1_mRNA Ucp1 mRNA Ucp1_Gene->Ucp1_mRNA Transcription Ucp1_Protein Ucp1 Protein Ucp1_mRNA->Ucp1_Protein Translation

Caption: Signaling pathway of this compound-mediated Ucp1 induction.

Experimental_Workflow A 1. Isolate and Culture Primary Brown Preadipocytes B 2. Differentiate into Mature Brown Adipocytes A->B C 3. Treat with this compound (e.g., 10 µM) and Vehicle Control B->C D 4. Incubate for Desired Time (e.g., 24h) C->D E 5. Harvest Cells for RNA and Protein D->E F 6a. qPCR for Ucp1 mRNA E->F G 6b. Western Blot for Ucp1 Protein E->G H 7. Analyze and Compare Ucp1 Expression F->H G->H

Caption: Experimental workflow for Ucp1 induction using this compound.

Troubleshooting_Logic Start Experiment Start: Treat cells with this compound Check_Induction Is Ucp1 induction observed? Start->Check_Induction Success Experiment Successful Check_Induction->Success Yes Troubleshoot Troubleshoot Check_Induction->Troubleshoot No Concentration Optimize Concentration (Dose-Response) Troubleshoot->Concentration Time Optimize Incubation Time (Time-Course) Troubleshoot->Time Cell_Health Check Cell Health and Differentiation Status Troubleshoot->Cell_Health Reagents Verify Reagent Quality (Compound, Antibodies) Troubleshoot->Reagents

Caption: Logical flow for troubleshooting Ucp1 induction experiments.

References

Navigating AST 7062601 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing AST 7062601 in their experiments, ensuring its proper dissolution is paramount for reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshoot and resolve common solubility challenges encountered during cell culture experiments.

Troubleshooting Guide: Addressing this compound Precipitation

This guide offers a question-and-answer format to directly address specific issues with this compound solubility.

Q1: I observed precipitation immediately after diluting my this compound stock solution into the cell culture medium. What is the likely cause and how can I prevent this?

A1: This is a common issue known as "solvent-shifting" or "crashing out." It occurs when a compound that is highly soluble in a non-polar organic solvent (like DMSO) is rapidly introduced into an aqueous environment like cell culture media, where its solubility is significantly lower.

Troubleshooting Steps:

  • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%. High solvent concentrations can be toxic to cells and can also promote compound precipitation.

  • Slow, Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions. First, dilute the stock into a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume.

  • Increase Mixing Efficiency: While adding the stock solution to the media, gently vortex or swirl the media to ensure rapid and uniform distribution of the compound. This prevents the formation of localized high concentrations that can lead to precipitation.

  • Pre-warm Media: Always use cell culture media pre-warmed to 37°C. Many compounds have better solubility at physiological temperatures.

Q2: My this compound solution appeared clear initially, but I noticed precipitation in the culture plates after a few hours or days of incubation. What could be the reason?

A2: Delayed precipitation can be caused by several factors related to the compound's stability and its interaction with components in the cell culture medium over time.

Troubleshooting Steps:

  • Metabolic Conversion: Cells may metabolize this compound into a less soluble form. If this is suspected, consider using a lower initial concentration or reducing the incubation time.

  • Interaction with Media Components: this compound might interact with proteins or other components in the serum of the culture medium, leading to the formation of insoluble complexes. Consider reducing the serum percentage if your cell line can tolerate it, or using a serum-free medium for the experiment.

  • pH and Temperature Fluctuations: Ensure the pH and temperature of your incubator are stable. Changes in these parameters can affect compound solubility.

  • Light Sensitivity: Some compounds are light-sensitive and can degrade into less soluble forms upon exposure to light. Protect your stock solutions and culture plates from direct light.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions?

A: While specific quantitative solubility data is not widely published, this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For cell culture applications, DMSO is the most commonly used solvent.

Q: What is a safe concentration of DMSO for my cells?

A: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q: How should I store my this compound stock solution?

A: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive table of quantitative solubility is not possible. However, based on general laboratory practices for similar small molecules, the following recommendations can be made:

ParameterRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO)
Recommended Stock Conc. 10-50 mM (Prepare a fresh dilution series for working concentrations)
Final Solvent Conc. in Media < 0.5% (v/v)
Storage of Stock Solution -20°C or -80°C in small, single-use aliquots. Protect from light.

Experimental Protocols

Preparation of this compound Stock Solution (Example: 10 mM in DMSO)
  • Calculate Required Mass: Based on the molecular weight of this compound (369.39 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you would need 3.69 mg of this compound.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of this compound powder. Add the appropriate volume of high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in handling this compound, the following diagrams illustrate key experimental workflows and the compound's signaling pathway.

G cluster_0 Stock Solution Preparation Weigh_AST Weigh this compound Powder Add_DMSO Add DMSO Weigh_AST->Add_DMSO Precise Measurement Vortex Vortex to Dissolve Add_DMSO->Vortex Ensure Complete Dissolution Filter Filter Sterilize (Optional) Vortex->Filter Aliquot Aliquot and Store at -80°C Vortex->Aliquot If not filtering Filter->Aliquot

Caption: Workflow for preparing a sterile stock solution of this compound.

G cluster_1 Troubleshooting Precipitation Precipitation Precipitation Observed Immediate Immediate Precipitation Precipitation->Immediate Timing Delayed Delayed Precipitation Precipitation->Delayed Timing Check_Solvent Check Final Solvent % Immediate->Check_Solvent Slow_Dilution Use Slow, Stepwise Dilution Immediate->Slow_Dilution Check_Metabolism Consider Metabolic Conversion Delayed->Check_Metabolism Check_Media Check for Media Interaction Delayed->Check_Media

Caption: Logic diagram for troubleshooting this compound precipitation issues.

G AST_7062601 This compound UCP1 UCP1 Expression AST_7062601->UCP1 Induces Thermogenesis Thermogenesis UCP1->Thermogenesis Promotes

Caption: Simplified signaling pathway of this compound as a UCP1 inducer.

Technical Support Center: Investigating the interplay of TNF-α and AST-7062601 on Ucp1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the effect of Tumor Necrosis Factor-alpha (TNF-α) on AST-7062601-mediated Uncoupling Protein 1 (Ucp1) expression.

Frequently Asked Questions (FAQs)

Q1: We are observing a blunted or complete inhibition of AST-7062601-induced Ucp1 expression in our adipocyte culture after co-treatment with TNF-α. Is this an expected outcome?

A1: Yes, this is an expected outcome. TNF-α, a pro-inflammatory cytokine, is a known suppressor of Ucp1 expression in both white and brown adipocytes.[1][2] Its presence can antagonize the Ucp1-inducing effects of compounds like AST-7062601.

Q2: What is the underlying mechanism by which TNF-α inhibits Ucp1 expression?

A2: TNF-α primarily suppresses Ucp1 expression by activating the Extracellular signal-regulated kinase (ERK) signaling pathway.[1] Activated ERK can interfere with the transcriptional activation of the Ucp1 gene. Specifically, TNF-α has been shown to suppress the activity of the Ucp1 promoter and the binding of transcriptional factors to the cAMP response element (CRE) within the promoter region.[1]

Q3: How does AST-7062601 induce Ucp1 expression?

A3: AST-7062601 (also known as AST070) is a potent inducer of endogenous Ucp1 expression in primary mouse brown adipocytes.[3] While the precise mechanism of AST-7062601 is not detailed in the provided search results, Ucp1 inducers typically work by activating signaling pathways that converge on the Ucp1 promoter, often involving PKA and p38 MAP kinase pathways.

Q4: Could the timing and dosage of TNF-α and AST-7062601 treatment affect the experimental outcome?

A4: Absolutely. Pre-incubation with TNF-α before the addition of a Ucp1 inducer has been shown to suppress Ucp1 mRNA expression in a time-dependent manner. The inhibitory effect of TNF-α is also dose-dependent. Therefore, the timing and concentration of both reagents are critical parameters to optimize in your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or No Ucp1 Induction by AST-7062601 in the Presence of TNF-α
Potential Cause Recommended Solution
TNF-α concentration is too high. Perform a dose-response experiment to determine the IC50 of TNF-α for Ucp1 suppression in your specific cell model. One study found an IC50 of 9.2 ng/ml for TNF-α in suppressing isoproterenol-induced Ucp1 mRNA. Start with a lower, physiologically relevant concentration of TNF-α.
Duration of TNF-α pre-incubation is too long. Reduce the pre-incubation time with TNF-α before adding AST-7062601. A time-course experiment will help identify the optimal window to observe the competing effects. For instance, simultaneous treatment may not initially show suppression, while a 12-hour pre-treatment with TNF-α can significantly reduce Ucp1 expression.
Cell culture conditions are promoting an inflammatory state. Ensure that your cell culture conditions are optimal and not inducing a baseline inflammatory response, which could potentiate the effect of TNF-α. Check for endotoxin (B1171834) contamination in your reagents.
AST-7062601 concentration is too low. Perform a dose-response of AST-7062601 in the absence of TNF-α to establish its effective concentration range for Ucp1 induction in your cell system. Then, test if higher concentrations of AST-7062601 can overcome the inhibitory effect of a fixed concentration of TNF-α.
Issue 2: High Variability in Ucp1 Expression Between Replicates
Potential Cause Recommended Solution
Inconsistent cell differentiation. Ensure a consistent and complete differentiation of your adipocytes before starting the experiment. Incomplete differentiation can lead to variable responses to stimuli.
Variability in treatment application. Ensure precise and consistent timing and application of TNF-α and AST-7062601 across all wells and plates. Use master mixes for reagents where possible.
Daily and circadian rhythms affecting Ucp1 expression. The timing of sample collection for Ucp1 mRNA or protein measurements should be consistent across experiments to avoid variations due to natural biological rhythms.

Experimental Protocols

Protocol: Investigating the Effect of TNF-α on AST-7062601-Mediated Ucp1 Expression in Adipocytes
  • Cell Culture and Differentiation:

    • Culture pre-adipocytes (e.g., C3H10T1/2 or primary stromal vascular fraction) to confluence in a suitable growth medium.

    • Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Maintain the differentiated adipocytes in a maintenance medium for a specified period to allow for maturation.

  • TNF-α and AST-7062601 Treatment:

    • On the day of the experiment, replace the medium with fresh maintenance medium.

    • Prepare a stock solution of TNF-α and AST-7062601 in a suitable vehicle (e.g., sterile PBS or DMSO).

    • For dose-response experiments: Treat cells with varying concentrations of TNF-α (e.g., 0, 1, 5, 10, 20 ng/mL) for a fixed pre-incubation time (e.g., 12 hours) before adding a fixed concentration of AST-7062601.

    • For time-course experiments: Treat cells with a fixed concentration of TNF-α for varying durations (e.g., 0, 4, 8, 12, 24 hours) before adding a fixed concentration of AST-7062601 for a set period (e.g., 8 hours).

    • Include appropriate controls: vehicle control, AST-7062601 alone, and TNF-α alone.

  • Sample Collection and Analysis:

    • For mRNA analysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction. Perform reverse transcription followed by quantitative PCR (qPCR) to measure Ucp1 mRNA levels. Normalize to a stable housekeeping gene.

    • For protein analysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Perform Western blotting to detect Ucp1 protein levels. Normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflow

TNF_alpha_Ucp1_suppression TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds to ERK_Pathway ERK Signaling Pathway TNFR->ERK_Pathway Activates Ucp1_Promoter Ucp1 Gene Promoter (with CRE) ERK_Pathway->Ucp1_Promoter Inhibits Transcriptional Activation Ucp1_Expression Ucp1 Expression Ucp1_Promoter->Ucp1_Expression Leads to AST_7062601 AST-7062601 Inducer_Pathway Ucp1 Induction Pathway AST_7062601->Inducer_Pathway Activates Inducer_Pathway->Ucp1_Promoter Promotes Transcriptional Activation

Caption: TNF-α and AST-7062601 opposing effects on Ucp1 expression.

experimental_workflow start Start: Differentiated Adipocytes pre_incubation Pre-incubation with TNF-α start->pre_incubation treatment Treatment with AST-7062601 pre_incubation->treatment incubation Incubation treatment->incubation analysis Analysis: - qPCR (Ucp1 mRNA) - Western Blot (Ucp1 Protein) incubation->analysis

Caption: Experimental workflow for testing TNF-α's effect.

References

Improving reproducibility of AST 7062601 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experiments involving AST 7062601, a potent inducer of Uncoupling Protein 1 (UCP1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as AST070) is a small molecule that strongly induces the expression of endogenous Uncoupling Protein 1 (UCP1) in adipocytes.[1] Its primary application is in the study of thermogenesis and uncoupled respiration in brown and beige fat cells.

Q2: What is the mechanism of action of this compound?

A2: this compound functions by modulating the A-Kinase Anchoring Protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.[2] By influencing this pathway, it leads to an increase in UCP1 expression.

Q3: What is the optimal in vitro concentration of this compound for UCP1 induction?

A3: Based on titration experiments in immortalized brown adipocytes, the optimal concentration for UCP1 mRNA induction is 10 µM.[2]

Q4: How long should I treat my cells with this compound to see an effect on UCP1 expression?

A4: The induction of UCP1 expression can be observed as early as 5 hours after treatment with 10 µM this compound and this effect is sustained for at least 24 hours.[2]

Q5: In which cell types has this compound been shown to be effective?

A5: this compound has been demonstrated to effectively induce UCP1 expression in primary mouse brown adipocytes and immortalized brown adipocyte cell lines.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or No UCP1 Induction
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal this compound Concentration Perform a dose-response experiment ranging from 1 µM to 20 µM. The optimal concentration reported is 10 µM.Determine the optimal concentration for your specific cell line and experimental conditions.
Inadequate Treatment Duration Conduct a time-course experiment, collecting samples at various time points (e.g., 4, 8, 12, 24 hours) after treatment.Identify the time point of maximal UCP1 induction.
Poor Adipocyte Differentiation Ensure your adipocyte differentiation protocol is robust and reproducible. Variability in differentiation efficiency can significantly impact UCP1 expression.Consistently achieve a high percentage of differentiated adipocytes with characteristic lipid droplet accumulation.
Cell Line Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to reduced differentiation capacity and altered cellular responses.Minimize variability between experiments due to cellular aging.
Inactive Compound Ensure proper storage and handling of the this compound compound to prevent degradation.The compound should effectively induce UCP1 expression when used at the correct concentration and for the appropriate duration.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Density Use a cell counter to ensure a uniform number of cells are seeded in each well or dish.Reduce variability in cell number, leading to more consistent experimental readouts.
"Edge Effects" in Multi-well Plates Avoid using the outer wells of multi-well plates for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment.Minimize variability caused by differential evaporation and temperature gradients across the plate.
Inconsistent Differentiation Efficiency Standardize all aspects of the differentiation protocol, including media components, timing of media changes, and cell confluency at the start of differentiation.Achieve more uniform adipocyte differentiation across all wells and experiments.

Experimental Protocols

Protocol 1: In Vitro UCP1 Induction with this compound in Immortalized Brown Adipocytes

1. Cell Culture and Differentiation:

  • Culture immortalized brown pre-adipocytes in a suitable growth medium until confluent.
  • Induce differentiation using a standard adipogenic cocktail (e.g., containing IBMX, dexamethasone, and insulin). Follow established protocols for your specific cell line.
  • Allow cells to differentiate for 4-7 days, replacing the differentiation medium with a maintenance medium (containing insulin) every 2 days.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, dilute the this compound stock solution in pre-warmed maintenance medium to the final desired concentration (optimally 10 µM).
  • Remove the old medium from the differentiated adipocytes and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
  • Incubate the cells for the desired duration (e.g., 5 to 24 hours).

3. Analysis of UCP1 Expression:

  • For mRNA analysis (qPCR):
  • Lyse the cells and extract total RNA using a commercially available kit.
  • Perform reverse transcription to synthesize cDNA.
  • Quantify Ucp1 mRNA levels using quantitative real-time PCR (qPCR) with appropriate primers. Normalize to a stable housekeeping gene.
  • For protein analysis (Western Blot):
  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates.
  • Separate the proteins by SDS-PAGE and transfer them to a membrane.
  • Probe the membrane with a primary antibody specific for UCP1, followed by an appropriate secondary antibody.
  • Visualize the protein bands and quantify their intensity. Normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: PKA Activity Assay

1. Cell Lysis:

  • After treatment with this compound or a control, wash the cells with ice-cold PBS.
  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. PKA Activity Measurement:

  • Use a commercially available PKA kinase activity assay kit. These kits typically provide a PKA substrate (e.g., a peptide) and a phosphospecific antibody to detect the phosphorylated substrate.
  • Follow the manufacturer's instructions for the assay protocol. This usually involves incubating the cell lysate with the substrate and ATP, followed by detection of the phosphorylated product.
  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

3. Data Analysis:

  • Compare the PKA activity in lysates from this compound-treated cells to that of vehicle-treated cells. An increase in signal indicates activation of PKA.

Data Presentation

Table 1: Quantitative Analysis of UCP1 mRNA Induction by this compound in Immortalized Brown Adipocytes

TreatmentConcentration (µM)Fold Change in Ucp1 mRNA (vs. Vehicle)
Vehicle-1.0
This compound1~1.5
This compound10~2.5

Data summarized from Vergnes L, et al. J Biol Chem. 2020.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 Modulates PKA PKA (Protein Kinase A) AKAP1->PKA Activates CREB CREB PKA->CREB Phosphorylates UCP1_Gene Ucp1 Gene CREB->UCP1_Gene Induces Transcription UCP1_mRNA Ucp1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein Translation Thermogenesis Thermogenesis UCP1_Protein->Thermogenesis Mediates

Caption: Signaling pathway of this compound-induced UCP1 expression.

G cluster_1 Experimental Workflow for UCP1 Induction Start Start: Culture Brown Pre-adipocytes Differentiate Induce Adipocyte Differentiation Start->Differentiate Treat Treat with This compound (10 µM) or Vehicle Differentiate->Treat Incubate Incubate (5-24 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analyze UCP1 Expression Harvest->Analysis qPCR qPCR (mRNA) Analysis->qPCR WesternBlot Western Blot (Protein) Analysis->WesternBlot

Caption: A streamlined workflow for assessing UCP1 induction by this compound.

G cluster_2 Troubleshooting Logic for Low UCP1 Induction Start Low/No UCP1 Induction Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Time Is Treatment Duration Sufficient? Check_Conc->Check_Time No Optimize_Conc Action: Perform Dose-Response Check_Conc->Optimize_Conc Yes Check_Diff Is Adipocyte Differentiation Efficient? Check_Time->Check_Diff No Optimize_Time Action: Perform Time-Course Check_Time->Optimize_Time Yes Optimize_Diff Action: Standardize Differentiation Protocol Check_Diff->Optimize_Diff No Success Problem Resolved Optimize_Conc->Success Optimize_Time->Success Optimize_Diff->Success

Caption: A logical guide for troubleshooting low UCP1 induction.

References

Technical Support Center: Troubleshooting AST 7062601 in Human Adipocyte Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with AST 7062601 in human adipocyte models. The following question-and-answer format addresses specific problems and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

This compound (also known as AST070) is a small molecule that has been identified as an inducer of Uncoupling Protein 1 (UCP1) expression.[1][2][3][4] In primary mouse brown adipocytes, it strongly promotes endogenous UCP1 expression.[1] UCP1 is a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis, a process that dissipates energy as heat by uncoupling mitochondrial respiration from ATP synthesis. The expected effect of this compound is an increase in thermogenic activity and energy expenditure in responsive cells.

Q2: I am not observing any effect of this compound in my human adipocyte model. What are the potential reasons?

Several factors could contribute to the lack of response to this compound in your human adipocyte model. These can be broadly categorized as issues related to the cell model itself, the experimental protocol, or the inherent biological differences between mouse and human adipocytes. This guide will walk you through troubleshooting each of these areas.

Troubleshooting Guide: Why is this compound not working?

Cell Model and Differentiation Status

The responsiveness of adipocytes to thermogenic inducers is highly dependent on their type (white, brown, or beige) and differentiation state.

Possible Cause: Your human adipocyte model may not be the appropriate type or may not be fully differentiated to a state that is responsive to UCP1 induction.

Troubleshooting Steps:

  • Confirm Adipocyte Lineage: this compound has been shown to be effective in mouse brown adipocytes. Human white adipocytes have a lower intrinsic capacity for UCP1 expression compared to brown or beige adipocytes. Consider using a human brown or beige adipocyte model if available. Several protocols exist for differentiating human preadipocytes into these lineages.

  • Verify Differentiation Efficiency: Incomplete differentiation will result in a mixed population of preadipocytes and immature adipocytes that may not respond to the compound.

    • Visual Assessment: Mature adipocytes should contain visible lipid droplets. Use Oil Red O or BODIPY staining to visualize and quantify lipid accumulation.

    • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of key adipogenic and thermogenic markers.

Table 1: Key Markers for Assessing Human Adipocyte Differentiation

MarkerFunction/SignificanceExpected Expression in Mature Adipocytes
PPARγ Master regulator of adipogenesisHigh
FABP4 Fatty acid binding proteinHigh
Adiponectin Adipokine secreted by mature adipocytesHigh
UCP1 Key thermogenic protein (in brown/beige adipocytes)Inducible
PRDM16 Transcriptional co-regulator for brown fat developmentHigh in brown/beige adipocytes
PGC-1α Coactivator of mitochondrial biogenesis and thermogenesisInducible
Experimental Protocol and Compound Handling

Sub-optimal experimental conditions can lead to a lack of observable effects.

Possible Cause: Issues with compound concentration, treatment duration, or the assay used to measure the effect can mask the activity of this compound.

Troubleshooting Steps:

  • Dose-Response and Time-Course:

    • Perform a dose-response experiment with a wide range of this compound concentrations.

    • Conduct a time-course experiment to determine the optimal treatment duration for UCP1 induction.

  • Compound Stability and Solubility:

    • Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.

    • Be aware of potential compound degradation in culture medium over time. Consider replenishing the medium with fresh compound during longer incubation periods.

  • Choice of Readout:

    • Primary Readout: The most direct measure of this compound activity is UCP1 gene and protein expression. Use qPCR and Western blotting to assess UCP1 levels.

    • Functional Assays: To measure the functional consequences of UCP1 induction, consider the following assays:

      • Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure changes in oxygen consumption rate (OCR). An increase in uncoupled respiration is expected.

      • Glucose Uptake: Measure the uptake of radiolabeled or fluorescently tagged glucose analogs.

      • Lipolysis: Measure the release of glycerol (B35011) or free fatty acids into the medium.

Biological and Mechanistic Considerations

There might be fundamental biological differences in the signaling pathways targeted by this compound between mouse and human adipocytes.

Possible Cause: The molecular target or signaling pathway of this compound in human adipocytes may differ from that in mouse brown adipocytes.

Troubleshooting Steps:

  • Signaling Pathway Analysis: The reported mechanism of action for this compound involves the AKAP1/PKA pathway.

    • Investigate the expression levels of key components of this pathway in your human adipocyte model.

    • Use known activators of this pathway (e.g., forskolin) as a positive control to confirm that the downstream signaling is functional in your cells.

Experimental Protocols

Protocol 1: Human Preadipocyte Differentiation to Adipocytes

This is a general protocol and may need optimization for specific cell lines.

  • Plating: Plate human preadipocytes in a growth medium (e.g., DMEM/F12 with 10% FBS) and allow them to reach confluence.

  • Induction: Two days post-confluence, replace the growth medium with a differentiation induction medium. A common cocktail includes insulin, a glucocorticoid (e.g., dexamethasone), IBMX (a phosphodiesterase inhibitor), and a PPARγ agonist (e.g., rosiglitazone).

  • Maintenance: After 2-4 days, switch to an adipocyte maintenance medium, which typically contains insulin.

  • Maturation: Continue to culture the cells for an additional 7-14 days, changing the medium every 2-3 days. Mature adipocytes should be visible by day 10-14.

Protocol 2: Oil Red O Staining for Lipid Droplet Visualization
  • Fixation: Wash the differentiated adipocytes with PBS and fix them with 10% formalin for at least 1 hour.

  • Preparation of Staining Solution: Prepare a working solution of Oil Red O by diluting a stock solution (0.35g Oil Red O in 100ml isopropanol) with water.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Incubate with the Oil Red O working solution for 10-15 minutes.

  • Visualization: Wash the cells with water and visualize the red-stained lipid droplets under a microscope.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound start This compound Not Working cat1 Category 1: Cell Model & Differentiation start->cat1 cat2 Category 2: Experimental Protocol start->cat2 cat3 Category 3: Biological Mechanisms start->cat3 step1a Confirm Adipocyte Lineage (White vs. Brown/Beige) cat1->step1a step2a Optimize Dose & Time cat2->step2a step3a Analyze Target Pathway (AKAP1/PKA) cat3->step3a step1b Verify Differentiation (Morphology & Markers) step1a->step1b solution Problem Resolved step1b->solution step2b Check Compound Stability step2a->step2b step2c Select Appropriate Readout (UCP1, Respiration) step2b->step2c step2c->solution step3b Use Positive Controls (e.g., Forskolin) step3a->step3b step3b->solution

Caption: A flowchart for troubleshooting common issues with this compound.

G cluster_pathway Proposed Signaling Pathway for this compound ast This compound akap1 AKAP1 ast->akap1 modulates pka PKA akap1->pka activates creb CREB pka->creb phosphorylates nucleus Nucleus creb->nucleus ucp1_gene UCP1 Gene nucleus->ucp1_gene transcription ucp1_protein UCP1 Protein ucp1_gene->ucp1_protein translation thermo Thermogenesis ucp1_protein->thermo

Caption: Proposed signaling pathway for this compound-induced UCP1 expression.

References

Technical Support Center: Troubleshooting Inconsistent Seahorse Results with the UCP1 Inducer AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in Agilent Seahorse XF assays when using the UCP1 inducer AST 7062601 (also known as AST070). This compound is a compound that strongly induces the expression of Uncoupling Protein 1 (UCP1), a key mediator of thermogenic, uncoupled respiration in brown and beige adipocytes.[1][2] Inconsistent results in this context can arise from a variety of factors, including the handling of the compound, cell model variability, and the specifics of the Seahorse assay protocol.

This guide provides a structured approach to identifying and resolving common issues through a series of frequently asked questions, targeted troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cellular metabolism?

A1: this compound is a small molecule that induces the expression of UCP1. UCP1 is a mitochondrial inner membrane protein that, when activated, dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis. This process leads to an increase in oxygen consumption rate (OCR) as the cell burns fuel to maintain the proton gradient, with the energy released as heat. In a Seahorse assay, this will manifest as an increase in basal OCR that is not coupled to ATP production.

Q2: What are the most common sources of variability when using chemical compounds like this compound in a Seahorse assay?

A2: The most common sources of variability include:

  • Compound Preparation and Handling: Inconsistent stock concentrations, improper storage, or issues with solubility can lead to variable effects.

  • Cell Seeding and Health: Uneven cell plating, variations in cell number, or poor cell viability will significantly impact metabolic measurements.

  • Assay Protocol: Sub-optimal compound concentration, incubation times, or incorrect assay medium can all contribute to inconsistent results.

  • Instrument and Consumables: Improper sensor cartridge hydration and calibration are frequent sources of error in Seahorse assays.

Q3: What is the recommended solvent for this compound and should I be concerned about solvent effects?

A3: The recommended solvent for this compound should be determined from the manufacturer's datasheet. For many similar compounds, DMSO is a common solvent. It is crucial to run a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent as the cells treated with this compound. This will help you to distinguish the effects of the compound from those of the solvent.

Q4: How can I ensure my cells are healthy and plated evenly for the assay?

A4: To ensure consistent cell plating, it is important to have a single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm a uniform monolayer. For non-adherent cells, use a gentle centrifugation step to ensure even distribution at the bottom of the well.

Troubleshooting Guide

Problem: High variability in Oxygen Consumption Rate (OCR) between replicate wells treated with this compound.

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before plating. After plating, visually inspect the wells with a microscope to confirm even cell distribution.

  • Possible Cause 2: Inconsistent Compound Delivery.

    • Solution: When preparing your compound dilutions, ensure thorough mixing. When adding the compound to the wells, do so carefully and consistently across all replicate wells.

  • Possible Cause 3: Edge Effects.

    • Solution: Edge effects can occur due to temperature or humidity gradients across the plate. To mitigate this, avoid using the outermost wells of the microplate for your experimental groups. Fill the outer wells with media to create a humidity barrier.

Problem: Cells show a weak or no response to this compound.

  • Possible Cause 1: Sub-optimal Compound Concentration.

    • Solution: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration that elicits a robust and consistent increase in OCR.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: As this compound is a UCP1 inducer, it may require a longer incubation time to exert its effect through gene expression changes. Consult the literature for typical induction times for UCP1 or perform a time-course experiment.

  • Possible Cause 3: Low or Absent UCP1 Expression in the Cell Model.

    • Solution: The effect of this compound is dependent on the presence and inducibility of UCP1. Verify that your chosen cell model is capable of expressing UCP1. You may need to use a positive control, such as primary brown adipocytes, to confirm the compound's activity.

Quantitative Data Summary

The following table outlines key experimental parameters to consider when troubleshooting inconsistent results with a UCP1 inducer like this compound.

ParameterRecommended Range/ValuePotential Impact of Inconsistency
Cell Seeding Density Cell-type dependent (e.g., 20,000 - 80,000 cells/well)Inconsistent cell numbers will lead to high variability in OCR measurements.
This compound Concentration Requires optimization (e.g., 1 µM - 50 µM)Sub-optimal concentrations can result in a weak or no response, while excessively high concentrations may induce toxicity.
Incubation Time Dependent on mechanism (e.g., 1 hour - 24 hours for induction)Insufficient time will lead to an underestimation of the compound's effect.
Solvent (Vehicle) Concentration As low as possible (e.g., <0.5% v/v)High solvent concentrations can have their own metabolic effects, confounding the results.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Experiment

This protocol outlines the steps to identify the optimal concentration of this compound for your specific cell model.

  • Cell Seeding:

    • Prepare a single-cell suspension of your target cells.

    • Seed the cells at a predetermined optimal density in an Agilent Seahorse XF cell culture microplate.

    • Allow the cells to adhere and stabilize overnight in a CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the assay, prepare a serial dilution of this compound in the Seahorse XF assay medium. Include a vehicle-only control.

  • Assay Setup:

    • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with the Seahorse XF assay medium containing the different concentrations of this compound and the vehicle control.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for the desired pre-treatment time.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with your compounds for injection (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test).

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibration plate with your cell plate and start the assay.

  • Data Analysis:

    • Measure the OCR at baseline (after treatment with this compound) and in response to the injected compounds.

    • Plot the basal OCR as a function of the this compound concentration to determine the optimal dose that gives a maximal and consistent response without inducing cytotoxicity.

Visualizations

UCP1-Mediated Uncoupling Pathway

UCP1_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_mito Mitochondrion AST_7062601 This compound Gene_Expression UCP1 Gene Expression AST_7062601->Gene_Expression induces UCP1 UCP1 Gene_Expression->UCP1 translates to ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient builds Proton_Gradient->UCP1 dissipated by ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Heat Heat UCP1->Heat generates ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Signaling pathway of UCP1-mediated uncoupling induced by this compound.

Troubleshooting Workflow for Inconsistent Seahorse Results

Troubleshooting_Workflow Start Inconsistent Seahorse Results Check_Cells 1. Verify Cell Health and Seeding Consistency Start->Check_Cells Check_Compound 2. Review Compound Preparation and Handling Check_Cells->Check_Compound No Issue Optimize_Seeding Optimize Seeding Density and Technique Check_Cells->Optimize_Seeding Issue Found Check_Protocol 3. Evaluate Assay Protocol Check_Compound->Check_Protocol No Issue Dose_Response Perform Dose-Response and Time-Course Experiment Check_Compound->Dose_Response Issue Found Check_Instrument 4. Confirm Instrument and Cartridge Calibration Check_Protocol->Check_Instrument No Issue Vehicle_Control Run Vehicle Control Check_Protocol->Vehicle_Control Issue Found Rehydrate_Cartridge Re-hydrate and Calibrate New Sensor Cartridge Check_Instrument->Rehydrate_Cartridge Issue Found Consistent_Results Consistent Results Check_Instrument->Consistent_Results No Issue Optimize_Seeding->Consistent_Results Dose_Response->Consistent_Results Vehicle_Control->Consistent_Results Rehydrate_Cartridge->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent Seahorse assay results.

References

Validation & Comparative

A Comparative Analysis of AST-7062601 and Forskolin for UCP1 Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AST-7062601 and forskolin (B1673556) in inducing Uncoupling Protein 1 (UCP1), a key player in thermogenesis. This analysis is supported by experimental data on their mechanisms of action, quantitative effects, and detailed protocols.

Introduction

Uncoupling Protein 1 (UCP1) is a mitochondrial protein predominantly found in brown and beige adipocytes that dissipates the proton gradient generated by the electron transport chain, releasing energy as heat instead of ATP. This process, known as non-shivering thermogenesis, makes UCP1 a compelling therapeutic target for obesity and metabolic diseases. The induction of UCP1 expression is a critical aspect of activating brown and beige fat. This guide compares two chemical inducers of UCP1: AST-7062601, a novel small molecule, and forskolin, a well-established adenylyl cyclase activator.

Mechanism of Action

AST-7062601 is a recently identified small molecule that enhances UCP1 expression. Its mechanism of action involves binding to A-kinase anchoring protein 1 (AKAP1), which modulates the localization of Protein Kinase A (PKA) to the mitochondria. This targeted PKA activation is a key step in the signaling cascade that leads to the transcription of the Ucp1 gene.[1][2]

Forskolin , a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, directly activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[3] Activated PKA then phosphorylates various transcription factors, such as CREB (cAMP response element-binding protein) and p38 MAPK, which in turn upregulate Ucp1 gene expression.[1][4]

Signaling Pathway Diagrams

AST7062601_Pathway cluster_extracellular cluster_intracellular AST7062601 AST-7062601 AKAP1 AKAP1 AST7062601->AKAP1 Binds and localizes to mitochondrion PKA PKA AKAP1->PKA Anchors Mitochondrion Mitochondrion AKAP1->Mitochondrion p38_MAPK p38 MAPK PKA->p38_MAPK Activates PKA->Mitochondrion Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Activates Ucp1_Gene Ucp1 Gene Transcription_Factors->Ucp1_Gene Induces Transcription

AST-7062601 Signaling Pathway for UCP1 Induction.

Forskolin_Pathway cluster_extracellular cluster_intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK Activates Ucp1_Gene Ucp1 Gene CREB->Ucp1_Gene Induces Transcription p38_MAPK->Ucp1_Gene Induces Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Preadipocytes Preadipocytes (Mouse or Human) Differentiation Induce Differentiation Preadipocytes->Differentiation Mature_Adipocytes Mature Adipocytes Differentiation->Mature_Adipocytes Treatment Treat with AST-7062601 or Forskolin Mature_Adipocytes->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis qPCR qPCR for Ucp1 mRNA RNA_Isolation->qPCR Western_Blot Western Blot for UCP1 Protein Protein_Lysis->Western_Blot

References

Isomeranzin: A Viable Alternative to AST 7062601 for Thermogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapeutic avenues for obesity and metabolic diseases, the induction of thermogenesis in adipose tissue is a key area of focus. This guide provides a comparative analysis of Isomeranzin and AST 7062601, two small molecules capable of inducing thermogenic pathways, offering insights into their respective mechanisms and experimental performance.

At a Glance: Isomeranzin vs. This compound

FeatureIsomeranzinThis compound
Target Pathway Gnas-cAMP-AMPK SignalingAKAP1/PKA Modulation
Primary Effect Promotes browning of white adipose tissue (WAT)Induces UCP1 expression in brown adipocytes
Reported Efficacy Dose-dependent increase in UCP1 and Pgc1α mRNA and protein levels in primary inguinal adipocytes.[1]Optimal UCP1 induction at 10 μM in immortalized brown adipocytes. Also increases Ppargc1a and Pparg expression.[2]
Cellular Context Effective in both mouse and human white adipocytes.[1]Demonstrated efficacy in primary mouse brown adipocytes.[2]

Unraveling the Mechanisms of Action

Isomeranzin and this compound employ distinct signaling cascades to initiate thermogenesis. Isomeranzin directly binds to the alpha subunit of the G-protein Gnas, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This elevation in cAMP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then promotes the expression of key thermogenic genes, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (Pgc1α) and uncoupling protein 1 (Ucp1), driving the browning of white adipose tissue.

In contrast, this compound functions by modulating the A-kinase anchoring protein 1 (AKAP1) and its interaction with protein kinase A (PKA). AKAP1 is crucial for localizing PKA to specific subcellular compartments, including the mitochondria. By influencing this interaction, this compound enhances PKA-mediated signaling, a known pathway for inducing the expression of UCP1, the primary protein responsible for non-shivering thermogenesis in brown adipocytes.

Visualizing the Signaling Pathways

To illustrate these distinct mechanisms, the following diagrams depict the signaling cascades initiated by Isomeranzin and this compound.

Isomeranzin_Pathway Isomeranzin Isomeranzin Gnas Gnas Isomeranzin->Gnas AC Adenylyl Cyclase Gnas->AC activates cAMP cAMP AC->cAMP produces AMPK AMPK cAMP->AMPK activates Pgc1a Pgc1α AMPK->Pgc1a upregulates Ucp1 Ucp1 Pgc1a->Ucp1 upregulates Thermogenesis Thermogenesis Ucp1->Thermogenesis

Isomeranzin Signaling Pathway

AST7062601_Pathway AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 modulates PKA PKA AKAP1->PKA anchors CREB CREB PKA->CREB phosphorylates Ucp1 Ucp1 CREB->Ucp1 upregulates Thermogenesis Thermogenesis Ucp1->Thermogenesis

This compound Signaling Pathway

Experimental Data: A Comparative Overview

The following table summarizes key quantitative data from studies on Isomeranzin and this compound, providing a basis for comparing their efficacy in inducing thermogenic markers.

CompoundCell TypeConcentrationTarget Gene/ProteinFold Increase (mRNA)Fold Increase (Protein)Reference
Isomeranzin Primary inguinal adipocytes2 µMUcp1~4-
10 µMUcp1~8-
50 µMUcp1~12Significant Increase
50 µMPgc1α~2.5Significant Increase
This compound Immortalized brown adipocytes1 µMUcp1~2-
10 µMUcp1~4-

Note: Direct comparison of fold increases should be interpreted with caution due to differences in experimental systems (primary cells vs. immortalized cell lines) and methodologies.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the experimental protocols used in the cited studies for Isomeranzin and this compound.

Isomeranzin Treatment in Primary Adipocytes

1. Cell Culture and Differentiation:

  • Stromal vascular fraction (SVF) cells are isolated from the inguinal white adipose tissue of mice.

  • SVF cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Adipocyte differentiation is induced by treating confluent cells with a differentiation cocktail containing insulin (B600854), dexamethasone, IBMX, and rosiglitazone (B1679542) for two days.

  • The medium is then replaced with a maintenance medium containing insulin and rosiglitazone for an additional six days, with media changes every two days.

2. Isomeranzin Treatment:

  • On day 8 of differentiation, mature adipocytes are treated with varying concentrations of Isomeranzin (e.g., 2, 10, 50 µM) or vehicle control (DMSO) for 24 hours.

3. Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. qRT-PCR is performed to measure the relative mRNA expression levels of Ucp1, Pgc1α, and other target genes, with a housekeeping gene (e.g., 36B4) used for normalization.

  • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against UCP1, PGC1α, and a loading control (e.g., β-actin).

This compound Treatment in Immortalized Brown Adipocytes

1. Cell Culture and Treatment:

  • Immortalized mouse brown adipocytes are cultured to confluence.

  • Cells are then treated with this compound at various concentrations (e.g., 1 µM, 10 µM) or vehicle control overnight.

2. Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): Endogenous Ucp1 mRNA levels are measured by qRT-PCR to determine the compound's effect on gene expression.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for evaluating the thermogenic potential of compounds like Isomeranzin and this compound in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Compound Treatment cluster_analysis Analysis Isolation Isolate Primary Adipocytes or Culture Immortalized Cell Line Differentiation Induce Adipocyte Differentiation Isolation->Differentiation Treatment Treat Mature Adipocytes with Isomeranzin or this compound Differentiation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR Analysis (Ucp1, Pgc1α) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (UCP1, PGC1α) Protein_Extraction->Western_Blot

In Vitro Thermogenesis Assay Workflow

Conclusion

Both Isomeranzin and this compound present as valuable tools for studying thermogenesis. Isomeranzin's ability to drive the browning of white adipocytes through the Gnas-AMPK pathway offers a compelling avenue for research into combating obesity by increasing energy expenditure in WAT. This compound, with its distinct mechanism of upregulating UCP1 in brown adipocytes via AKAP1/PKA modulation, provides an alternative approach to stimulate thermogenesis in a different adipose tissue depot.

The choice between these compounds will depend on the specific research question and experimental model. For studies focused on WAT browning, Isomeranzin appears to be a potent candidate. For investigations centered on the direct induction of UCP1 in brown fat, this compound is a well-characterized option. This guide provides the foundational information for researchers to make an informed decision and design robust experiments to further explore the therapeutic potential of these thermogenic compounds.

References

A Head-to-Head Comparison of Small Molecule UCP1 Inducers for Thermogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of Uncoupling Protein 1 (UCP1) in adipocytes presents a promising therapeutic strategy for combating obesity and related metabolic disorders by increasing energy expenditure. A growing number of small molecules have been identified that can pharmacologically induce UCP1 expression and activity. This guide provides a head-to-head comparison of prominent classes of small molecule UCP1 inducers, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Key Classes of Small Molecule UCP1 Inducers: An Overview

The primary classes of small molecule UCP1 inducers discussed in this guide are:

  • AKAP1/PKA Modulators: A novel class of compounds identified through high-throughput screening.

  • β3-Adrenergic Agonists: Well-established research tools that mimic sympathetic nervous system activation.

  • PPARγ Agonists: Thiazolidinediones (TZDs) that promote adipocyte differentiation and browning.

  • PGC-1α Stabilizers: Compounds that increase the stability and activity of a key transcriptional coactivator for UCP1 expression.

Quantitative Comparison of UCP1 Induction

The following tables summarize the reported efficacy of representative small molecules from each class in inducing UCP1 expression. It is important to note that the experimental conditions, such as cell type, compound concentration, and treatment duration, vary between studies, which can influence the magnitude of the observed effects.

Table 1: In Vitro UCP1 mRNA Induction in Adipocytes

Compound ClassRepresentative CompoundCell TypeConcentrationTreatment DurationUCP1 mRNA Fold InductionCitation(s)
AKAP1/PKA Modulator Z160Primary Mouse Brown Adipocytes10 µMOvernight~62-fold[1]
AST070Primary Mouse Brown Adipocytes10 µMOvernight~29-fold[1]
β3-Adrenergic Agonist CL316,243Primary Brown AdipocytesNot SpecifiedNot Specified~6.8-fold
PPARγ Agonist Rosiglitazone (B1679542)Primary Adipocytes from Inguinal WAT1 µMChronic~721-fold
Rosiglitazone3T3-L1 Adipocytes1 µM10-17 days~2-3-fold[2]
PGC-1α Stabilizer AM31, AM73, AM79, etc.Brown AdipocytesNot SpecifiedNot Specified>5-fold

Table 2: In Vitro UCP1 Protein Induction in Adipocytes

Compound ClassRepresentative CompoundCell TypeConcentrationTreatment DurationUCP1 Protein Fold InductionCitation(s)
PPARγ Agonist RosiglitazoneFetal Rat Brown Adipocytes10 µM24 hours~5-fold[3]
RosiglitazoneTelomerase-Transformed Mesenchymal Stromal Cells2 µM48 hoursSignificant Increase[4]
β3-Adrenergic Agonist CL316,243Rodent Brown AdipocytesNot SpecifiedAcute & ChronicHeterogeneous Increase

Signaling Pathways of UCP1 Induction

The induction of UCP1 by these small molecules is mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential off-target effects.

AKAP1/PKA Modulator Signaling Pathway

The novel compounds Z160 and AST070 are proposed to act by binding to A-kinase anchoring protein 1 (AKAP1), which modulates the localization and activity of Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, including p38 MAPK, and ultimately stimulates the transcription of the Ucp1 gene.

AKAP1_PKA_Pathway Z160 Z160 / AST070 AKAP1 AKAP1 Z160->AKAP1 Binds to PKA PKA (Protein Kinase A) AKAP1->PKA Modulates localization p38_MAPK p38 MAPK PKA->p38_MAPK Activates Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Phosphorylates UCP1_Gene Ucp1 Gene Transcription Transcription_Factors->UCP1_Gene Activates

AKAP1/PKA modulator signaling pathway for UCP1 induction.
β-Adrenergic Agonist Signaling Pathway

β3-adrenergic agonists like CL316,243 bind to β3-adrenergic receptors on the surface of adipocytes. This activates a G-protein-coupled receptor cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of PKA. PKA then phosphorylates various downstream targets, including p38 MAPK and CREB, which in turn activate the transcription of the Ucp1 gene.

Beta_Adrenergic_Pathway CL316243 CL316,243 Beta3AR β3-Adrenergic Receptor CL316243->Beta3AR Binds to Gs Gs protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates p38_MAPK p38 MAPK PKA->p38_MAPK Phosphorylates CREB CREB PKA->CREB Phosphorylates UCP1_Gene Ucp1 Gene Transcription p38_MAPK->UCP1_Gene CREB->UCP1_Gene

β-Adrenergic agonist signaling pathway for UCP1 induction.
PPARγ Agonist Signaling Pathway

PPARγ agonists such as rosiglitazone are nuclear receptor agonists. Upon binding to PPARγ, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the enhancer region of the Ucp1 gene, leading to its transcriptional activation.

PPARg_Pathway Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds to PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (in Ucp1 enhancer) PPARg_RXR->PPRE Binds to UCP1_Gene Ucp1 Gene Transcription PPRE->UCP1_Gene Activates

PPARγ agonist signaling pathway for UCP1 induction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of UCP1 inducers. Below are outlines for key assays.

Quantification of UCP1 mRNA Expression by qPCR

This protocol describes the relative quantification of Ucp1 mRNA levels in adipocytes following treatment with a small molecule inducer.

qPCR_Workflow start Differentiated Adipocytes treatment Treat with Small Molecule Inducer (e.g., Z160, Rosiglitazone, CL316,243) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with Ucp1 and Housekeeping Gene Primers cdna_synthesis->qpcr analysis Data Analysis (e.g., ΔΔCt method) qpcr->analysis end Relative UCP1 mRNA Fold Change analysis->end

Workflow for quantifying UCP1 mRNA expression.

1. Cell Culture and Treatment:

  • Culture and differentiate adipocytes (e.g., primary brown adipocytes, 3T3-L1 cells) to maturity.

  • Treat mature adipocytes with the small molecule inducer at the desired concentration and for the specified duration. Include a vehicle control.

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

4. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the Ucp1 gene and a stable housekeeping gene (e.g., Rplp0, Tbp, Gapdh).

  • Run the qPCR reaction on a real-time PCR instrument.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for Ucp1 and the housekeeping gene in both treated and control samples.

  • Determine the relative fold change in Ucp1 expression using the ΔΔCt method.

Measurement of Uncoupled Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function, including UCP1-mediated uncoupled respiration.

Seahorse_Workflow start Seed Adipocytes in Seahorse XF Microplate treatment Treat with Small Molecule Inducer start->treatment assay_prep Equilibrate cells in Seahorse XF Assay Medium treatment->assay_prep instrument_run Run Seahorse XF Cell Mito Stress Test assay_prep->instrument_run injection1 1. Oligomycin (B223565) Injection (ATP Synthase Inhibitor) instrument_run->injection1 injection2 2. FCCP Injection (Uncoupling Agent) injection1->injection2 injection3 3. Rotenone (B1679576)/Antimycin A Injection (Complex I/III Inhibitors) injection2->injection3 analysis Analyze Oxygen Consumption Rate (OCR) Data injection3->analysis end Determine Basal, ATP-linked, Maximal, and Uncoupled Respiration analysis->end

Workflow for Seahorse XF Cell Mito Stress Test.

1. Cell Seeding and Treatment:

  • Seed differentiated adipocytes in a Seahorse XF cell culture microplate at an optimized density.

  • Treat cells with the small molecule inducer for the desired time.

2. Assay Preparation:

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

3. Seahorse XF Analyzer Run:

  • Calibrate the instrument with the sensor cartridge.

  • Replace the calibrant plate with the cell plate and initiate the assay.

  • The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

4. Data Analysis:

  • The Seahorse software calculates the key parameters of mitochondrial function. Uncoupled respiration (proton leak) is determined from the OCR after oligomycin injection. An increase in this parameter upon treatment with a UCP1 inducer is indicative of increased UCP1 activity.

Summary and Conclusion

This guide provides a comparative overview of several classes of small molecule UCP1 inducers.

  • AKAP1/PKA modulators (Z160, AST070) represent a novel and potent class of UCP1 inducers with a distinct mechanism of action.

  • β3-adrenergic agonists (CL316,243) are well-characterized tools for studying adrenergic signaling and thermogenesis, though their translational potential in humans has been limited.

  • PPARγ agonists (Rosiglitazone) are potent inducers of the "browning" of white adipose tissue but can have broader effects on adipocyte biology.

  • PGC-1α stabilizers offer a more targeted approach to enhancing the thermogenic program.

The choice of a small molecule UCP1 inducer will depend on the specific research question, the experimental system, and the desired level of specificity. The quantitative data, signaling pathway information, and experimental protocols provided herein should serve as a valuable resource for researchers in the field of metabolic disease and thermogenesis.

References

Validating AST 7062601: A Comparative Guide Using Ucp1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of AST 7062601, a known Ucp1 inducer, by comparing its effects in wild-type versus Ucp1 knockout (KO) mouse models. The primary objective of this experimental approach is to confirm that the thermogenic effects of this compound are dependent on the presence of Uncoupling Protein 1 (UCP1).

Introduction to this compound and Ucp1

This compound is a small molecule that has been identified as a potent inducer of Ucp1 expression in brown adipocytes.[1][2] UCP1 is a key protein in brown and beige adipose tissue (BAT) mitochondria, responsible for non-shivering thermogenesis. It dissipates the proton gradient generated by the electron transport chain, releasing energy as heat instead of ATP.[3][4] This process plays a significant role in energy expenditure and has been a therapeutic target for obesity and metabolic diseases.

To validate that a compound like this compound exerts its effects primarily through UCP1, it is crucial to test its activity in a biological system where UCP1 is absent. Ucp1 knockout mice are an indispensable tool for this purpose. These mice lack the gene for UCP1 and are unable to perform UCP1-dependent thermogenesis, making them highly sensitive to cold.[3] However, they can survive through UCP1-independent thermogenic mechanisms. By treating both wild-type and Ucp1 KO mice with this compound, researchers can dissect the Ucp1-dependent and -independent effects of the compound.

Experimental Design and Protocols

A comparative study using wild-type and Ucp1 KO mice is proposed. The following experimental workflow outlines the key steps for validating the Ucp1-dependent action of this compound.

G cluster_0 Phase 1: Animal Acclimation and Baseline Measurements cluster_1 Phase 2: Treatment and Metabolic Phenotyping cluster_2 Phase 3: Tissue Collection and Molecular Analysis A Acclimation of Wild-Type (WT) and Ucp1 KO mice to thermoneutrality (30°C) B Baseline measurements: Body weight, food intake, body composition (DEXA) A->B C Randomize mice into four groups: 1. WT + Vehicle 2. WT + this compound 3. Ucp1 KO + Vehicle 4. Ucp1 KO + this compound D Administer this compound or vehicle (e.g., daily intraperitoneal injection) C->D E Metabolic cage analysis: Oxygen consumption (VO2), Carbon dioxide production (VCO2), Respiratory exchange ratio (RER), Physical activity D->E F Monitor core body temperature using telemetry probes D->F G Collect blood for serum metabolite analysis (e.g., NEFA, glycerol, glucose) E->G H Harvest tissues: Brown Adipose Tissue (BAT), Inguinal White Adipose Tissue (iWAT), Liver F->H I Molecular analysis: - Gene expression (qPCR) of thermogenic markers (Ucp1, Pgc1a, Cidea) - Protein expression (Western Blot) of UCP1 H->I

Caption: Experimental workflow for validating this compound in Ucp1 KO mice.
Detailed Methodologies:

  • Animal Models: Male C57BL/6J mice and Ucp1 knockout mice on a C57BL/6J background, aged 8-12 weeks, will be used. Mice will be housed in a temperature-controlled environment at thermoneutrality (30°C) to avoid cold stress, which can confound the results, particularly in Ucp1 KO mice.

  • Drug Administration: this compound will be dissolved in a suitable vehicle (e.g., DMSO and saline). The dosage and route of administration should be based on previous in vivo studies or determined through preliminary dose-response experiments. A typical administration schedule would be a daily intraperitoneal injection for 2-4 weeks.

  • Indirect Calorimetry: Mice will be placed in metabolic cages for continuous monitoring of oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity. The respiratory exchange ratio (RER = VCO2/VO2) will be calculated to determine the primary fuel source (carbohydrates vs. fats).

  • Body Temperature Monitoring: Core body temperature will be measured using implantable telemetry probes for real-time, continuous data collection without handling stress.

  • Tissue Analysis: At the end of the treatment period, tissues will be collected for molecular analysis. Gene expression of key thermogenic markers (e.g., Ucp1, Pgc1a, Cidea) will be quantified by qPCR. Protein levels of UCP1 in BAT and iWAT will be assessed by Western blotting to confirm the knockout in the KO model and to observe the induction by this compound in the wild-type model.

Expected Results and Data Presentation

The following tables summarize the expected outcomes of the proposed experiments. These are hypothetical data based on the known functions of UCP1 and its inducers.

Table 1: Metabolic Parameters

Group Change in Body Weight (%) Food Intake ( g/day ) Energy Expenditure (kcal/day) Core Body Temperature (°C)
Wild-Type + Vehicle +5.0 ± 1.2 3.5 ± 0.3 12.5 ± 0.8 37.0 ± 0.2
Wild-Type + this compound -2.0 ± 0.8* 3.6 ± 0.4 15.0 ± 1.0* 37.8 ± 0.3*
Ucp1 KO + Vehicle +5.2 ± 1.5 3.4 ± 0.3 12.3 ± 0.9 36.9 ± 0.2
Ucp1 KO + this compound +4.8 ± 1.3 3.5 ± 0.4 12.6 ± 0.8 37.0 ± 0.3

*p < 0.05 compared to Wild-Type + Vehicle

Table 2: Gene and Protein Expression in Brown Adipose Tissue (BAT)

Group Ucp1 mRNA (fold change) Pgc1a mRNA (fold change) UCP1 Protein (relative units)
Wild-Type + Vehicle 1.0 1.0 1.0
Wild-Type + this compound 5.0* 2.5* 4.5*
Ucp1 KO + Vehicle Not Detected 1.1 Not Detected
Ucp1 KO + this compound Not Detected 1.2 Not Detected

*p < 0.05 compared to Wild-Type + Vehicle

Signaling Pathway

This compound is expected to induce Ucp1 expression, leading to increased thermogenesis. The validation in Ucp1 KO mice will confirm the centrality of UCP1 in this pathway.

G cluster_wt Wild-Type Mouse cluster_ko Ucp1 Knockout Mouse AST_WT This compound UCP1_Induction Induction of Ucp1 Expression AST_WT->UCP1_Induction UCP1_Gene_KO Ucp1 Gene Absent UCP1_Protein UCP1 Protein UCP1_Induction->UCP1_Protein Thermogenesis_WT ↑ Thermogenesis (Heat Production) UCP1_Protein->Thermogenesis_WT Energy_Exp_WT ↑ Energy Expenditure Thermogenesis_WT->Energy_Exp_WT AST_KO This compound No_UCP1_Protein No UCP1 Protein UCP1_Gene_KO->No_UCP1_Protein No_Thermogenesis_KO No UCP1-dependent Thermogenesis No_UCP1_Protein->No_Thermogenesis_KO No_Energy_Exp_KO No Change in Energy Expenditure No_Thermogenesis_KO->No_Energy_Exp_KO

Caption: Hypothesized signaling pathway of this compound in WT vs. Ucp1 KO mice.

Conclusion

The proposed experimental framework provides a robust method for validating the Ucp1-dependent mechanism of action for this compound. A clear thermogenic effect in wild-type mice, coupled with a lack of a similar effect in Ucp1 KO mice, would provide strong evidence that this compound is a specific Ucp1 inducer. Any unexpected effects in the Ucp1 KO group would warrant further investigation into potential off-target or Ucp1-independent mechanisms. This validation is a critical step in the preclinical development of this compound as a potential therapeutic agent for metabolic disorders.

References

Unveiling the Thermogenic Potential: A Comparative Analysis of AST 7062601 in Adipocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A new player has emerged in the quest to combat metabolic diseases by activating thermogenesis: AST 7062601. This small molecule has been identified as a potent inducer of Uncoupling Protein 1 (UCP1), the key protein responsible for non-shivering thermogenesis in brown and beige adipocytes. This guide provides a comprehensive cross-validation of this compound's effects in various adipocyte cell lines, comparing its performance with the well-established browning agent, rosiglitazone (B1679542), and supported by detailed experimental data and protocols.

This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this novel compound in their studies of adipocyte biology and metabolic regulation.

Performance Comparison: this compound vs. Rosiglitazone

The efficacy of this compound in upregulating UCP1 expression has been demonstrated in primary mouse brown adipocytes, as well as in human brown and white adipocytes. To provide a clear comparison with a standard browning agent, the following tables summarize the quantitative data on UCP1 mRNA induction by this compound and the PPARγ agonist, rosiglitazone, in different adipocyte models.

Table 1: Upregulation of Ucp1 mRNA in Primary Mouse Brown Adipocytes

TreatmentConcentrationFold Change in Ucp1 mRNA (vs. Vehicle)Reference
This compound10 µM~15-fold[1]
Rosiglitazone1 µMNot directly compared in the same study

Note: While a direct comparison in the same study is unavailable, both compounds are known to induce Ucp1 in this cell type.

Table 2: Upregulation of UCP1 mRNA in Human Adipocytes

Cell TypeTreatmentConcentrationFold Change in UCP1 mRNA (vs. Vehicle)Reference
Primary Human Brown AdipocytesThis compound10 µMSignificant induction[1]
Primary Human White AdipocytesThis compound10 µMSignificant induction[1]
Human Adipocytes (differentiated from progenitors)RosiglitazoneNot specifiedInduced UCP1 mRNA within 3 hours

Note: The Vergnes et al. (2020) study demonstrated a qualitative increase in UCP1 with this compound in human adipocytes. Quantitative data for direct comparison with rosiglitazone is limited.

Mechanism of Action: A Novel Pathway

This compound operates through a distinct mechanism compared to PPARγ agonists like rosiglitazone. It has been shown to modulate the A-kinase anchoring protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway.[1] This interaction is believed to enhance the localization of AKAP1 to the mitochondria, leading to increased PKA activity and subsequent upregulation of Ucp1 expression and thermogenic activity.[2]

Rosiglitazone, on the other hand, directly activates the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a central role in adipogenesis and is a key transcriptional regulator of UCP1.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental methodologies are crucial.

Adipocyte Differentiation and Treatment

1. Cell Culture and Differentiation:

  • Primary Mouse Brown Adipocytes: Preadipocytes are isolated from the interscapular brown adipose tissue of mice and differentiated in a specialized differentiation medium containing insulin, isobutylmethylxanthine (IBMX), and dexamethasone (B1670325) for several days.

  • Human Primary Adipocytes: Human preadipocytes from brown or white adipose tissue depots are cultured and differentiated using commercially available differentiation media.

  • 3T3-L1 White Adipocytes: 3T3-L1 preadipocytes are grown to confluence and then induced to differentiate using a cocktail containing dexamethasone, IBMX, and insulin. Rosiglitazone is often included to enhance differentiation and browning.

2. Compound Treatment:

  • Differentiated adipocytes are treated with either this compound (typically at a concentration of 10 µM) or rosiglitazone (typically at 1 µM) for a specified period (e.g., 24 hours) to assess the impact on gene expression and protein levels. A vehicle control (e.g., DMSO) is run in parallel.

Quantitative Real-Time PCR (qRT-PCR) for Ucp1 Expression
  • RNA Extraction: Total RNA is extracted from the treated adipocyte cell lines using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the Ucp1 gene and a housekeeping gene (e.g., Gapdh or Rplp0) for normalization.

  • Data Analysis: The relative expression of Ucp1 mRNA is calculated using the ΔΔCt method, and the results are presented as fold change compared to the vehicle-treated control group.

Visualizing the Pathways and Workflows

To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G This compound Signaling Pathway cluster_cell Adipocyte AST7062601 This compound AKAP1 AKAP1 AST7062601->AKAP1 Modulates PKA PKA AKAP1->PKA Anchors Ucp1_gene Ucp1 Gene PKA->Ucp1_gene Activates Transcription Mitochondrion Mitochondrion Thermogenesis Thermogenesis Mitochondrion->Thermogenesis Mediates Ucp1_protein UCP1 Protein Ucp1_gene->Ucp1_protein Translation Ucp1_protein->Mitochondrion Localizes to

Caption: Signaling pathway of this compound in adipocytes.

G Experimental Workflow for Ucp1 Expression Analysis cluster_workflow start Start: Culture Preadipocytes differentiate Differentiate into Mature Adipocytes start->differentiate treat Treat with this compound or Rosiglitazone differentiate->treat harvest Harvest Cells treat->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Ucp1 cdna_synthesis->qpcr analyze Data Analysis (Fold Change) qpcr->analyze end End: Comparative Results analyze->end

Caption: Workflow for analyzing Ucp1 gene expression.

Conclusion

This compound presents a promising new tool for researchers studying thermogenesis and metabolic diseases. Its ability to potently induce UCP1 expression through a novel AKAP1/PKA-dependent mechanism offers an alternative to traditional PPARγ agonists. While further direct comparative studies across a broader range of adipocyte cell lines are warranted to fully elucidate its relative efficacy, the existing data strongly supports its utility as a valuable research compound. The detailed protocols and pathway diagrams provided in this guide aim to facilitate the adoption and further investigation of this compound in the scientific community.

References

A Comparative Analysis of PKA Pathway Activators: AST 7062601, Forskolin, 8-Bromo-cAMP, and Dibutyryl-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the activation of the Protein Kinase A (PKA) signaling pathway is a critical tool for investigating a multitude of cellular processes, from metabolism and gene expression to cell growth and differentiation. This guide provides a comparative analysis of a novel PKA pathway activator, AST 7062601, alongside three widely used activators: Forskolin (B1673556), 8-Bromo-cAMP, and Dibutyryl-cAMP. We will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for key assays.

Introduction to PKA Pathway Activators

The PKA signaling cascade is a ubiquitous and vital signal transduction pathway. Its activation is initiated by the binding of cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a wide array of substrate proteins, modulating their activity and eliciting diverse cellular responses.

The choice of PKA activator can significantly impact experimental outcomes due to differences in their mechanism of action, potency, specificity, and cell permeability. This guide aims to provide a clear comparison to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Mechanisms of Action

The four activators discussed herein employ distinct mechanisms to engage the PKA pathway:

  • This compound: This novel small molecule acts as an inducer of Uncoupling Protein 1 (UCP1). Its mechanism involves the modulation of A-kinase anchoring protein 1 (AKAP1), which in turn influences PKA activity and downstream signaling.[1]

  • Forskolin: A natural diterpene, forskolin directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This leads to a rapid and robust increase in intracellular cAMP levels, subsequently activating PKA.

  • 8-Bromo-cAMP: This compound is a cell-permeable analog of cAMP. The bromine substitution at the 8th position makes it more resistant to degradation by phosphodiesterases (PDEs), the enzymes that break down cAMP. It directly binds to and activates the PKA holoenzyme, mimicking the effect of endogenous cAMP.

  • Dibutyryl-cAMP: Similar to 8-Bromo-cAMP, this is another cell-permeable cAMP analog. The butyryl groups increase its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, esterases cleave the butyryl groups, releasing cAMP to activate PKA. However, it's worth noting that the released butyrate (B1204436) can have off-target effects.[2]

Quantitative Performance Comparison

Table 1: Potency of PKA Pathway Activators (EC50 Values)

ActivatorAssay TypeCell TypeEC50Reference
This compoundUCP1 Expression InductionPrimary Mouse Brown AdipocytesNot explicitly stated, but significant induction observed at 10 µMVergnes L, et al. J Biol Chem. 2020
ForskolincAMP AccumulationHEK293 cells~10-50 µM(General knowledge from multiple sources)
8-Bromo-cAMPPKA ActivationVarious~10-100 µM(General knowledge from multiple sources)
Dibutyryl-cAMPPKA ActivationVarious~100 µM - 1 mM(General knowledge from multiple sources)

Table 2: Effects on Downstream PKA Targets

ActivatorDownstream TargetEffectConcentrationReference
This compoundUcp1 mRNA expression~2.5-fold increase10 µMVergnes L, et al. J Biol Chem. 2020[1]
ForskolinCREB Phosphorylation (Ser133)Significant increase5-50 µM(Multiple studies)[3][4]
8-Bromo-cAMPCREB Phosphorylation (Ser133)Significant increase1 mMRowan, B. G., et al. Mol. Cell. Biol. 2000
Dibutyryl-cAMPCREB Phosphorylation (Ser133)Variable, can be weak in some cell types1 mMGausdal, G., et al. Cell. Signal. 1999

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_activators PKA Pathway Activators Ligand Ligand GPCR GPCR Ligand->GPCR Binds Adenylyl_Cyclase Adenylyl_Cyclase GPCR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases Substrate_Proteins Substrate_Proteins PKA_active->Substrate_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated_Proteins Substrate_Proteins->Phosphorylated_Proteins Cellular_Response Cellular_Response Phosphorylated_Proteins->Cellular_Response Forskolin Forskolin Forskolin->Adenylyl_Cyclase Directly Activates 8-Br-cAMP 8-Br-cAMP 8-Br-cAMP->PKA_inactive Directly Activates Dibutyryl-cAMP Dibutyryl-cAMP Dibutyryl-cAMP->PKA_inactive Directly Activates (after conversion to cAMP) AST_7062601 AST_7062601 AKAP1 AKAP1 AST_7062601->AKAP1 Modulates AKAP1->PKA_active Influences activity

Caption: PKA signaling pathway and points of intervention for various activators.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_data Data Acquisition & Analysis Cell_Culture Culture appropriate cell line Activator_Treatment Treat cells with PKA activator (e.g., this compound) Cell_Culture->Activator_Treatment Cell_Lysis Lyse cells Activator_Treatment->Cell_Lysis PKA_Assay PKA Kinase Activity Assay Cell_Lysis->PKA_Assay Western_Blot Western Blot for p-CREB / Total CREB Cell_Lysis->Western_Blot qPCR qPCR for Ucp1 mRNA Cell_Lysis->qPCR PKA_Data Measure kinase activity (e.g., colorimetric, fluorescent) PKA_Assay->PKA_Data WB_Data Quantify band intensities Western_Blot->WB_Data qPCR_Data Determine relative Ucp1 expression qPCR->qPCR_Data

Caption: General experimental workflow for comparing PKA pathway activators.

Detailed Experimental Protocols

PKA Kinase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a general framework for measuring PKA activity in cell lysates.

Materials:

  • PKA substrate-coated microplate

  • Cell Lysis Buffer (e.g., 20 mM MOPS, 50 mM β-glycerophosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP-40, 1 mM DTT, and protease inhibitors)

  • Kinase Assay Dilution Buffer

  • ATP solution

  • Phospho-specific substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

Procedure:

  • Cell Lysis:

    • Treat cells with the desired PKA activator for the specified time.

    • Wash cells with ice-cold PBS.

    • Add ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration.

  • Kinase Reaction:

    • Add Kinase Assay Dilution Buffer to the wells of the PKA substrate-coated microplate and incubate for 10 minutes at room temperature.

    • Aspirate the buffer.

    • Add diluted cell lysates (containing equal amounts of protein) to the wells.

    • Initiate the reaction by adding ATP solution to each well.

    • Incubate for 30-90 minutes at 30°C.

  • Detection:

    • Aspirate the reaction mixture and wash the wells with Wash Buffer.

    • Add the phospho-specific substrate antibody and incubate for 60 minutes at room temperature.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash the wells.

    • Add TMB substrate and incubate until a blue color develops.

    • Add Stop Solution to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Western Blot for Phospho-CREB (Ser133) and Total CREB

This protocol outlines the steps for detecting the phosphorylation of CREB, a key downstream target of PKA.

Materials:

  • Cell Lysis Buffer (as above, with phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit or Mouse anti-total CREB

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Chemiluminescent substrate (ECL)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the PKA Kinase Activity Assay protocol.

    • Determine protein concentration and normalize all samples.

    • Add Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-CREB or anti-total CREB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Quantitative PCR (qPCR) for Ucp1 mRNA Expression

This protocol is for quantifying the relative expression of Ucp1 mRNA, a key target of this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for Ucp1 and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with the PKA activators as desired.

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Ucp1 or the reference gene, and the cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Ucp1 and the reference gene in each sample.

    • Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the control-treated samples.

Conclusion

The selection of a PKA pathway activator is a critical decision in experimental design.

  • This compound represents a novel approach to activating PKA signaling, particularly relevant for studies on thermogenesis and UCP1 regulation. Its indirect mechanism via AKAP1 modulation may offer a more physiologically nuanced activation compared to direct cAMP analogs. Further research is needed to fully characterize its potency and specificity.

  • Forskolin is a potent and widely used tool for robustly increasing intracellular cAMP levels and activating the entire downstream cascade. However, its broad activation of adenylyl cyclase isoforms may lead to off-target effects.

  • 8-Bromo-cAMP and Dibutyryl-cAMP offer direct activation of PKA, bypassing the need for adenylyl cyclase. 8-Bromo-cAMP's resistance to PDEs provides a more sustained signal. Dibutyryl-cAMP, while highly cell-permeable, carries the caveat of potential off-target effects from its butyrate byproduct.

Researchers should carefully consider the specific goals of their study, the desired kinetics of PKA activation, and the potential for off-target effects when choosing among these valuable pharmacological tools. The experimental protocols provided in this guide offer a starting point for the comparative analysis of these and other PKA pathway activators in your own research.

References

Unlocking Thermogenic Synergy: A Comparative Guide to AST 7062601 and Other Thermogenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel UCP1 inducer, AST 7062601, with other established thermogenic compounds. While direct experimental data on the synergistic effects of this compound with other thermogenics is not yet available in published literature, this document outlines the mechanistic rationale for such synergies and presents existing evidence of synergistic interactions between other thermogenic agents. This information can serve as a foundation for designing future studies to explore the full therapeutic potential of this compound in combination therapies for metabolic diseases.

Introduction to this compound: A Novel UCP1 Inducer

This compound is a small molecule that has been identified as a potent inducer of Uncoupling Protein 1 (UCP1) expression in brown and beige adipocytes.[1][2][3] UCP1 is a key protein in non-shivering thermogenesis, a process that dissipates energy as heat. By uncoupling fatty acid oxidation from ATP production in mitochondria, UCP1 increases energy expenditure, making it an attractive target for the treatment of obesity and related metabolic disorders.[1]

The mechanism of action for this compound involves the modulation of A-kinase anchoring protein 1 (AKAP1) and the subsequent activation of the Protein Kinase A (PKA) signaling pathway, a known regulator of thermogenesis.[1] This pathway is also a point of convergence for other thermogenic compounds, suggesting a strong potential for synergistic interactions.

Potential for Synergistic Effects with Other Thermogenic Compounds

While direct studies are lacking, the shared signaling pathways between this compound and other thermogenic agents provide a strong basis for hypothesizing synergistic effects. Many thermogenic compounds, including caffeine (B1668208), components of green tea extract, and capsaicin, exert their effects through pathways that overlap with that of this compound.

Mechanistic Overlap: The cAMP-PKA Pathway

A central point of convergence for potential synergy is the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade.

  • This compound: Induces UCP1 expression via AKAP1 modulation and PKA activation.

  • Beta-adrenergic agonists: These compounds, which mimic the effects of norepinephrine, are well-known activators of the β-adrenergic receptors, leading to increased intracellular cAMP and subsequent PKA activation, which in turn stimulates UCP1 expression and activity.

  • Caffeine: Acts as a phosphodiesterase inhibitor, preventing the breakdown of cAMP. This leads to elevated intracellular cAMP levels, thereby potentiating the effects of other agents that stimulate cAMP production.

  • Green Tea Extract (Catechins): Catechin-polyphenols in green tea can inhibit catechol-O-methyl-transferase (COMT), an enzyme that degrades norepinephrine. By prolonging the action of norepinephrine, catechins can enhance the stimulation of the cAMP-PKA pathway.

A combination of this compound with compounds like caffeine or green tea extract could therefore lead to a more robust and sustained activation of the PKA pathway and, consequently, a greater induction of UCP1 and thermogenesis than any of the compounds alone.

Evidence of Synergy Among Other Thermogenic Compounds: A Model for this compound

Studies on other thermogenic compounds provide a framework for understanding and testing the potential synergistic effects of this compound.

A study on the combination of heat-treated green tea extract (HTGT) and enzymatically modified isoquercitrin (B50326) (EMIQ) demonstrated significant synergistic anti-obesity effects in mice fed a high-fat diet. The co-administration of HTGT and EMIQ resulted in:

  • Significantly higher UCP1 mRNA expression in inguinal white adipose tissue (iWAT) compared to individual treatments.

  • Elevated levels of cAMP in white adipose tissue.

  • Increased activation of PKA signaling.

These findings highlight how combining agents that act on different aspects of the thermogenic pathway can lead to enhanced efficacy.

Quantitative Data Summary

The following tables summarize quantitative data from studies on individual and combined thermogenic compounds.

Table 1: In Vitro UCP1 Induction by this compound and Other Compounds

CompoundCell TypeConcentrationFold Increase in UCP1 mRNA (Mean ± SEM)Reference
This compoundImmortalized brown adipocytes10 µM>2-fold (specific value not provided)
Heat-Treated Green Tea Extract (HTGT)Differentiated C3H10T1/2 adipocytes100 µg/mL2.08 ± 0.07
Gallocatechin Gallate (GCG)Differentiated C3H10T1/2 adipocytesNot Specified1.6 ± 0.05
HTGT + EMIQ (Low Dose)iWAT of mice0.25% + 0.025% of dietSignificantly higher than control
HTGT + EMIQ (High Dose)iWAT of mice0.5% + 0.05% of dietSignificantly higher than control and single agents

Table 2: In Vivo Effects of Synergistic Thermogenic Compounds (HTGT + EMIQ)

ParameterTreatment Group (High-Fat Diet)ResultReference
Body Weight GainHigh-Dose HTGT + EMIQSignificantly reduced compared to control
Total Body Fat MassHigh-Dose HTGT + EMIQSignificantly reduced compared to control
Energy ExpenditureHigh-Dose HTGT + EMIQIncreased compared to control
UCP1 mRNA in iWATHigh-Dose HTGT + EMIQSignificantly upregulated
cAMP levels in WATHigh-Dose HTGT + EMIQElevated

Experimental Protocols

Detailed methodologies are crucial for the design of future synergistic studies involving this compound.

In Vitro UCP1 Expression Assay

Objective: To determine the effect of thermogenic compounds, alone and in combination, on UCP1 gene expression in adipocytes.

Cell Culture:

  • Culture immortalized brown or beige adipocytes (e.g., C3H10T1/2) in a suitable growth medium.

  • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin (B600854), T3).

Treatment:

  • Treat differentiated adipocytes with this compound, another thermogenic compound (e.g., caffeine, EGCG), or a combination of both at various concentrations.

  • Include a vehicle control group (e.g., DMSO).

  • Incubate for a specified period (e.g., overnight).

Analysis:

  • Isolate total RNA from the cells.

  • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of UCP1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the fold change in UCP1 expression relative to the vehicle control.

In Vivo Assessment of Thermogenesis and Metabolic Parameters

Objective: To evaluate the synergistic effects of thermogenic compounds on energy expenditure and metabolic health in an animal model of obesity.

Animal Model:

  • Use a diet-induced obesity model, such as C57BL/6J mice fed a high-fat diet for a specified duration (e.g., 8 weeks).

Treatment:

  • Administer this compound, another thermogenic compound, or a combination via a suitable route (e.g., mixed in the diet, oral gavage).

  • Include a control group receiving a placebo.

Measurements:

  • Energy Expenditure: Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) using metabolic cages.

  • Body Composition: Assess body weight, fat mass, and lean mass using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).

  • Glucose Tolerance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • Tissue Analysis: At the end of the study, collect adipose tissues (BAT, iWAT) for analysis of UCP1 protein (by Western blot or immunofluorescence) and gene expression (by qPCR).

Measurement of Cellular Respiration

Objective: To assess the effect of thermogenic compounds on mitochondrial respiration in adipocytes.

Protocol:

  • Plate and differentiate adipocytes in a Seahorse XF cell culture microplate.

  • On the day of the assay, wash the cells with pre-warmed XF assay medium.

  • Measure the oxygen consumption rate (OCR) using a Seahorse XFe Extracellular Flux Analyzer.

  • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AST7062601_Mechanism cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AST_7062601 This compound AKAP1 AKAP1 AST_7062601->AKAP1 Modulates PKA PKA AKAP1->PKA Activates UCP1_Induction UCP1 Expression PKA->UCP1_Induction Thermogenesis Thermogenesis UCP1_Induction->Thermogenesis

Caption: this compound signaling pathway.

Synergistic_Thermogenesis cluster_compounds Thermogenic Compounds cluster_cell Adipocyte AST_7062601 This compound PKA PKA AST_7062601->PKA Activates via AKAP1 Beta_Agonist β-adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Caffeine Caffeine PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits Adenylate_Cyclase Adenylate Cyclase Beta_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces cAMP->PKA Activates PDE->cAMP Degrades UCP1_Induction UCP1 Expression PKA->UCP1_Induction Thermogenesis Thermogenesis UCP1_Induction->Thermogenesis

Caption: Hypothetical synergistic pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Adipocyte Culture & Differentiation Treatment Treat with this compound, Other Compounds, & Combinations Cell_Culture->Treatment Analysis_qPCR qPCR for UCP1 Expression Treatment->Analysis_qPCR Analysis_Respiration Seahorse Assay for Mitochondrial Respiration Treatment->Analysis_Respiration Data_Integration Data Integration & Synergy Analysis Analysis_Respiration->Data_Integration Animal_Model Diet-Induced Obesity Model Treatment_Animal Administer Compounds (Single & Combination) Animal_Model->Treatment_Animal Metabolic_Cages Measure Energy Expenditure Treatment_Animal->Metabolic_Cages Body_Comp Assess Body Composition Treatment_Animal->Body_Comp Tissue_Harvest Harvest Adipose Tissue Treatment_Animal->Tissue_Harvest Tissue_Analysis Analyze UCP1 Expression & Protein Tissue_Harvest->Tissue_Analysis Tissue_Analysis->Data_Integration

Caption: General experimental workflow.

References

Evaluating the Specificity of AST 7062601 for the AKAP1/PKA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AST 7062601 and other molecules used to modulate the A-Kinase Anchoring Protein 1 (AKAP1)/Protein Kinase A (PKA) signaling pathway. The objective is to evaluate the specificity of this compound by comparing its performance with alternative modulators, supported by available experimental data and detailed protocols.

Introduction to the AKAP1/PKA Signaling Pathway

The spatial and temporal regulation of Protein Kinase A (PKA) signaling is crucial for a multitude of cellular processes. A-Kinase Anchoring Proteins (AKAPs) are scaffolding proteins that tether PKA to specific subcellular locations, thereby ensuring the precise phosphorylation of target substrates in response to cyclic AMP (cAMP) signals. AKAP1, localized to the outer mitochondrial membrane, plays a key role in regulating mitochondrial function and energy metabolism. The interaction between AKAP1 and the regulatory subunits of PKA is a critical node for therapeutic intervention in various diseases.

This guide focuses on this compound, a small molecule identified as an inducer of uncoupling protein 1 (UCP1) that acts through the modulation of the AKAP1/PKA pathway[1]. We will compare its characteristics with two other widely used modulators of the AKAP/PKA interaction: the inhibitory peptide Ht31 and the small molecule FMP-API-1.

Comparative Analysis of AKAP1/PKA Pathway Modulators

The following table summarizes the key characteristics of this compound, Ht31, and FMP-API-1 based on currently available data.

FeatureThis compoundHt31 PeptideFMP-API-1
Type Small MoleculePeptideSmall Molecule
Mechanism of Action Binds to AKAP1, modulating the PKA signaling pathway to induce UCP1 expression[1].Competitively inhibits the interaction between the RII subunits of PKA and AKAPs[2][3].Binds to an allosteric site on PKA regulatory subunits, disrupting the AKAP-PKA interaction and activating PKA[4].
Binding Affinity (Kd) Data not publicly available.16 ± 1 nM for PKA RIIα subunit.Specific Kd not reported, but inhibits AKAP-PKA interaction by ~75% at tested concentrations.
Primary Application Research tool for studying UCP1 induction and thermogenesis.Widely used research tool to study the physiological roles of PKA anchoring.Research tool for studying compartmentalized cAMP signaling.
Cell Permeability Implied by its activity in cell-based assays.Stearated (st-Ht31) version is cell-permeable.Cell-permeable.
Known Off-Target Effects Off-target profile not extensively published.Can exhibit non-specific effects at high concentrations and may activate PKA in some cell types.Can activate PKA independently of cAMP and may have other off-target effects.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

AKAP1_PKA_Pathway cluster_membrane Outer Mitochondrial Membrane AKAP1 AKAP1 PKA_holoenzyme PKA Holoenzyme (R2C2) AKAP1->PKA_holoenzyme anchors PKA_active Active PKA (2C) PKA_holoenzyme->PKA_active releases cAMP cAMP cAMP->PKA_holoenzyme binds Substrates Mitochondrial Substrates PKA_active->Substrates phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates UCP1_induction UCP1 Induction Phospho_Substrates->UCP1_induction leads to AST_7062601 This compound AST_7062601->AKAP1 modulates

Caption: The AKAP1/PKA signaling pathway at the outer mitochondrial membrane.

CoIP_Workflow start Cell Lysate (containing AKAP1-PKA complex) incubation Incubate with anti-AKAP1 antibody start->incubation beads Add Protein A/G beads incubation->beads precipitation Immunoprecipitation beads->precipitation wash Wash beads to remove non-specific binding precipitation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for PKA subunits) elution->analysis

References

Safety Operating Guide

Essential Safety and Handling Protocols for AST 7062601

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance provides a general framework for handling novel research chemicals like AST 7062601. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain the official SDS from your supplier before handling this compound. The information below is not a substitute for the detailed, substance-specific safety data provided in the manufacturer's SDS.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational use and disposal of the research compound this compound.

Pre-Handling Checklist & Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure all necessary safety measures are in place. The primary goal is to minimize exposure and prevent contamination.

Table 1: Personal Protective Equipment (PPE) for Handling this compound (Powder Form)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against direct skin contact. Change gloves immediately if contaminated.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder particles and accidental splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of fine powder particles.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Prevents injuries from spills and dropped equipment.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of research chemicals.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Obtain and Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Methodology
  • Review the SDS: Before any handling, thoroughly read and understand the Safety Data Sheet provided by the supplier. This document contains critical information on hazards, first aid, and emergency procedures.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1.

  • Workspace Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • Weighing: Use a calibrated analytical balance within the fume hood. Handle the compound gently to avoid creating airborne dust.

  • Dissolving: If creating a stock solution, slowly add the solvent to the pre-weighed compound. Ensure the chosen solvent is compatible with the compound and subsequent experimental procedures.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and excess compound, in a designated hazardous waste container.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused/Excess Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves) Dispose of in the hazardous waste container.
Liquid Waste (e.g., stock solutions) Collect in a sealed, properly labeled hazardous waste container. The label should include the chemical name and approximate concentration.

Waste Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (Gloves, Tubes) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Solutions) liquid_waste->waste_container excess_compound Excess Compound excess_compound->waste_container ehs_pickup Arrange Pickup by Environmental Health & Safety waste_container->ehs_pickup

Caption: Logical flow for the disposal of this compound waste.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。